Product packaging for Dioxouranium(2+);dinitrate(Cat. No.:CAS No. 36478-76-9)

Dioxouranium(2+);dinitrate

Cat. No.: B8673517
CAS No.: 36478-76-9
M. Wt: 394.04 g/mol
InChI Key: ZYEWBKAZYICUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioxouranium(2+);dinitrate, more conventionally known as Uranyl nitrate, is a water-soluble, yellow-green crystalline compound with the formula UO₂(NO₃)₂·nH₂O. It is a key chemical intermediate in the nuclear industry, particularly in the nuclear fuel reprocessing cycle, where it is often referred to as "yellow salt." Uranyl nitrate is produced by dissolving spent nuclear fuel rods or yellowcake in nitric acid, and its significant solubility in organic solvents like tributyl phosphate makes it crucial for subsequent extraction and purification steps in the preparation of uranium hexafluoride for isotope separation . Beyond its primary role in nuclear fuel processing, this uranium salt has several specialized research applications. It has been used as a negative stain in electron microscopy for visualizing viruses and stabilizing biological structures . Furthermore, its photosensitive properties were historically exploited in 19th-century photographic processes, such as uranium prints or uranotypes, which utilized the photochemical reduction of the uranyl ion . In modern synthetic chemistry, uranyl nitrate is a common precursor for synthesizing other uranyl compounds, as the nitrate ligands are readily replaced by other anions to form products like uranyl oxalate or uranyl chloride . As a compound of uranium in its +6 oxidation state, it handles complex formation and its solubility is influenced by factors such as pH and the ionic strength of the solution . Safety Note: This product is For Research Use Only. Uranyl nitrate is an oxidizing agent, highly toxic, and represents a severe health and environmental hazard. It can cause acute and chronic kidney damage and poses a fire risk when in contact with combustible materials. Proper safety protocols for handling radioactive and toxic substances must be strictly followed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula N2O8U B8673517 Dioxouranium(2+);dinitrate CAS No. 36478-76-9

Properties

CAS No.

36478-76-9

Molecular Formula

N2O8U

Molecular Weight

394.04 g/mol

IUPAC Name

dioxouranium(2+);dinitrate

InChI

InChI=1S/2NO3.2O.U/c2*2-1(3)4;;;/q2*-1;;;+2

InChI Key

ZYEWBKAZYICUMJ-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O=[U+2]=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Dioxouranium 2+ ;dinitrate

Classical Approaches to Dioxouranium(2+);dinitrate Synthesis

Classical methods for the synthesis of uranyl nitrate (B79036) are well-established, large-scale processes centered on aqueous chemistry and solvent extraction. These methods form the backbone of industrial nuclear fuel reprocessing.

Aqueous phase precipitation is a cornerstone technique for the synthesis and purification of uranium compounds. Uranyl nitrate is typically the soluble precursor from which other uranium compounds are precipitated. The process often involves dissolving uranium-bearing materials like yellowcake or nuclear fuel in nitric acid to produce an aqueous solution of uranyl nitrate. researchgate.net Subsequently, the uranium is precipitated out of this solution by adjusting the pH.

One common method involves the addition of a base, such as ammonia (B1221849) (in gaseous form or as ammonium (B1175870) hydroxide), to the uranyl nitrate solution. psecommunity.org This causes the precipitation of uranium, typically as ammonium diuranate ((NH₄)₂U₂O₇). The resulting precipitate can then be separated and calcined to form uranium oxides. psecommunity.org The precipitation is sensitive to conditions such as pH, temperature, and the concentration of reactants. For instance, in dilute uranyl nitrate solutions (e.g., 2x10⁻³ N), precipitation may not occur at pH 5-6 unless neutral electrolytes are added to initiate the process. At higher pH values (above 9), uranium precipitates even from very low concentrations. researchgate.net

Another approach is the internal gelation process, where ammonia is released slowly and homogeneously within the uranyl nitrate solution by the thermal decomposition of hexamethylenetetramine (HMTA). researchgate.net This method is used to produce uniform, spherical particles of hydrated UO₃, which are suitable for nuclear fuel applications. researchgate.net The precursor for this process is often an acid-deficient uranyl nitrate (ADUN) solution, prepared by dissolving UO₃ or U₃O₈ in nitric acid to achieve a specific NO₃⁻/U mole ratio. researchgate.net

MethodPrecursorsReagentsKey ConditionsProduct Form
Ammonia Precipitation Aqueous Uranyl Nitrate SolutionAmmonia (gas or aqueous NH₄OH)pH control (typically >7), Temperature controlAmmonium Diuranate ((NH₄)₂U₂O₇) precipitate
Hydroxide (B78521) Precipitation Dilute Aqueous Uranyl Nitrate SolutionPotassium Hydroxide (KOH)pH > 9 for dilute solutions; addition of neutral electrolytes at pH 5-6Yellow-orange uranium precipitate (e.g., mixed uranates)
Internal Gelation Acid-Deficient Uranyl Nitrate (ADUN), Urea (B33335)Hexamethylenetetramine (HMTA)Heating (45-95°C) to decompose HMTAHydrated UO₃ gel spheres
Crystallization Concentrated Uranyl Nitrate SolutionNitric AcidReduction of temperature (e.g., from 60°C to 20°C)Uranyl Nitrate Hexahydrate (UNH) crystals

Non-aqueous routes, particularly solvent extraction, are fundamental to the purification of uranyl nitrate on an industrial scale, most notably in the PUREX (Plutonium and Uranium Recovery by Extraction) process. researchgate.netgoogle.com This method separates uranium and plutonium from fission products present in dissolved spent nuclear fuel.

The process begins with the dissolution of irradiated uranium fuel in nitric acid, creating a highly radioactive aqueous feed solution containing uranyl nitrate, plutonium nitrates, and various fission product nitrates. dntb.gov.ua This aqueous solution is then brought into contact with an organic solvent, typically a solution of 30% tri-n-butyl phosphate (B84403) (TBP) in an inert hydrocarbon diluent like kerosene (B1165875) or dodecane. dntb.gov.uaosti.govmdpi.com

The uranyl nitrate selectively forms a lipophilic adduct, UO₂(NO₃)₂(TBP)₂, which is extracted into the organic phase, leaving the majority of fission products behind in the aqueous phase. researchgate.net The efficiency of this extraction is influenced by the nitric acid concentration in the aqueous phase; the distribution ratio for uranium increases with nitric acid concentration up to about 3 M. google.combarc.gov.in To enhance extraction efficiency, salting agents such as other soluble nitrate salts (e.g., calcium nitrate, ferric nitrate) can be added to the aqueous phase. rsc.org

After extraction, the uranium is stripped from the organic phase back into an aqueous solution by washing with dilute nitric acid or water. dntb.gov.ua This process effectively purifies the uranyl nitrate, which can then be concentrated or converted into other forms.

ProcessPrecursorsOrganic PhaseAqueous PhaseMechanism
PUREX Process Irradiated Uranium Fuel30% Tri-n-butyl phosphate (TBP) in kerosene or dodecaneUranyl nitrate and fission products in nitric acidFormation of a soluble UO₂(NO₃)₂(TBP)₂ complex in the organic phase
Enhanced Extraction Aqueous Uranyl NitrateDiethyl etherAqueous solution with added salting agents (e.g., Ca(NO₃)₂, Fe(NO₃)₃)Increased distribution coefficient due to high total nitrate normality

Precursor Materials and Their Derivations for this compound Synthesis

Yellow Cake : This is the primary industrial starting material for producing purified uranium compounds. Yellow cake is a uranium concentrate, consisting largely of uranium oxides, typically U₃O₈, produced by uranium ore milling plants. researchgate.net The derivation of uranyl nitrate from yellow cake involves dissolving the concentrate directly in nitric acid. ansto.gov.auresearchgate.net This process, often the first step in a uranium purification facility, yields a solution of uranyl nitrate that contains various impurities, which are subsequently removed, often by solvent extraction. ansto.gov.au

Uranium Oxides (UO₂, U₃O₈, UO₃) : Purified uranium oxides are common precursors. Uranium dioxide (UO₂) is the primary component of nuclear fuel. epj-n.org Triuranium octoxide (U₃O₈) is a stable form of uranium oxide, and uranium trioxide (UO₃) is another intermediate. iaea.org All these oxides are derived into uranyl nitrate by dissolution in nitric acid. iaea.org The reaction of UO₂ is an oxidative dissolution, as the uranium is oxidized from the +4 to the +6 state. epj-n.org

Uranium Metal : In certain applications, uranium metal itself can be used as a precursor. anl.gov It is readily dissolved in nitric acid to form uranyl nitrate. pnnl.gov This is a vigorous reaction that produces hydrogen gas and nitrogen oxides alongside the desired aqueous product. pnnl.gov

Spent Nuclear Fuel : In the context of nuclear reprocessing, spent fuel rods are a significant precursor material. wikipedia.org These rods primarily contain uranium dioxide (UO₂), along with fission products and transuranic elements. The first step in aqueous reprocessing (such as the PUREX process) is to dissolve the decladded fuel rods in nitric acid, which converts the uranium into a this compound solution, ready for separation and purification. wikipedia.org

Structural Elucidation and Advanced Characterization of Dioxouranium 2+ ;dinitrate

Crystallographic Analyses of Dioxouranium(2+);dinitrate

Crystallographic techniques are fundamental to determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, these methods have provided detailed insights into bond lengths, bond angles, and crystal packing, particularly for its common hydrated forms.

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural data for crystalline solids. Studies on hydrates of this compound have elucidated the coordination environment of the central uranium atom. In the hexahydrate form, [UO₂(H₂O)₂(NO₃)₂]·4H₂O, the uranium atom is coordinated by two axial oxygen atoms forming the characteristic linear uranyl group (O=U=O) and six equatorial oxygen atoms. unt.edu Four of these equatorial oxygens are from two bidentate nitrate (B79036) groups, and two are from water molecules, creating a hexagonal bipyramidal geometry around the uranium center. rsc.org

A monoclinic polymorph of the trihydrate, UO₂(NO₃)₂(H₂O)₂·H₂O, has also been characterized, featuring a similar hexagonal bipyramidal coordination cluster. rsc.org These studies provide precise measurements of the short U=O bonds of the uranyl cation and the longer U-O bonds to the equatorial ligands.

Table 1: Selected Crystallographic Data for this compound Hydrates from Single-Crystal Studies

Compound Form Crystal System Space Group a (Å) b (Å) c (Å) β (°)
Hexahydrate Orthorhombic Cmc2₁ 13.197 8.035 11.467 90
Dihydrate Monoclinic P2₁/c 14.124 8.432 7.028 108.0

Data sourced from neutron diffraction studies which provide comparable structural parameters to SCXRD. iucr.orgmdpi.com

Powder X-ray diffraction (PXRD) is a vital technique for phase identification and for monitoring structural changes in polycrystalline materials. It is routinely used to characterize the bulk purity of synthesized this compound and to study its thermal decomposition pathways. nd.edu For instance, PXRD can distinguish between the various hydrated forms (hexahydrate, trihydrate, dihydrate) and track their transformation into different uranium oxides (e.g., UO₃, U₃O₈) upon heating. nd.eduresearchgate.net

While X-ray diffraction is excellent for locating heavy atoms like uranium, it is less effective at precisely determining the positions of light atoms such as hydrogen. Neutron diffraction overcomes this limitation, as neutrons scatter effectively from atomic nuclei, including protons. This makes it the definitive technique for elucidating the role of water molecules and hydrogen bonding in the crystal structures of hydrated this compound.

A comprehensive neutron diffraction study of uranyl nitrate hexahydrate confirmed its orthorhombic structure and precisely located all hydrogen atoms. iucr.org The study revealed a complex network of hydrogen bonds. The two water molecules directly coordinated to the uranium atom in the equatorial plane form hydrogen bonds with the four non-coordinated "interstitial" water molecules. These, in turn, form weaker hydrogen bonds with the oxygen atoms of the nitrate groups, creating sheets of associated water molecules within the crystal lattice. iucr.org The U=O bond lengths in the uranyl group were determined to be approximately 1.77 Å, while the U-O bonds to the equatorial water and nitrate oxygens are significantly longer, around 2.45 Å. rsc.orgiucr.org

Table 2: Key Bond Distances in Uranyl Nitrate Hexahydrate from Neutron Diffraction

Bond Bond Length (Å)
U=O (axial) ~1.770
U-O (equatorial, H₂O) ~2.45
U-O (equatorial, NO₃⁻) ~2.45
O-H···O (water-water) 2.68 - 2.75
O-H···O (water-nitrate) 2.93 - 2.99

Data from Taylor & Mueller, 1965. iucr.org

A similar neutron diffraction study on the dihydrate form provided analogous details on its hydrogen bonding scheme, highlighting how the structural water molecules link the primary [UO₂(H₂O)₂(NO₃)₂] units. mdpi.com

Spectroscopic Methods for this compound Characterization

Spectroscopic methods probe the energy levels within a molecule, providing information about bonding, functional groups, and electronic structure.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrations of the uranyl and nitrate ions in this compound. The linear O=U=O unit gives rise to three fundamental vibrational modes: a symmetric stretch (ν₁), an antisymmetric stretch (ν₃), and a bending mode (ν₂).

The symmetric stretch (ν₁) is typically forbidden in the IR spectrum for a perfectly linear and symmetric uranyl ion but is strongly active in the Raman spectrum, appearing as an intense peak around 870 cm⁻¹. The antisymmetric stretch (ν₃) is, by contrast, strongly active in the IR spectrum, producing a prominent absorption band in the region of 930-950 cm⁻¹. The exact positions of these bands are sensitive to the coordination environment in the equatorial plane. The bending vibration (ν₂) occurs at a much lower frequency, around 200 cm⁻¹. Vibrations associated with the coordinated nitrate groups are also readily observed.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Typical Frequency (cm⁻¹)
Uranyl ν₁ (Symmetric Stretch) Raman ~870
Uranyl ν₃ (Antisymmetric Stretch) Infrared ~930 - 950
Nitrate Group Vibrations Infrared & Raman Various (e.g., ~1500, ~1290, ~1020, ~740)

Frequencies are approximate and vary with the specific hydrate (B1144303) and sample preparation method.

The characteristic yellow-green color of this compound is due to its electronic absorption spectrum in the visible range. The UV-visible spectrum of the uranyl ion is marked by a series of structured absorption bands between approximately 350 and 500 nm. These transitions are attributed to a ligand-to-metal charge transfer (LMCT) from the 2p orbitals of the axial oxygen atoms to the empty 5f orbitals of the uranium atom, which is overlaid with a vibronic progression corresponding to the symmetric stretching frequency (ν₁) of the uranyl cation in the excited state.

One of the most notable properties of uranyl compounds is their strong luminescence (fluorescence). Upon excitation with ultraviolet or blue light (e.g., ~425 nm), this compound exhibits a characteristic green emission spectrum, typically in the 500-600 nm range. This emission spectrum also displays a distinct vibronic structure, with peaks spaced by the frequency of the ν₁ symmetric stretch of the ground electronic state. The luminescence is a sensitive probe of the local coordination environment of the uranyl ion.

Table 4: General Spectroscopic Properties of Aqueous Uranyl Nitrate

Property Spectral Region Description
Electronic Absorption 350 - 500 nm Structured bands with vibronic progression
Luminescence (Emission) 500 - 600 nm Strong green fluorescence with vibronic structure

Spectral regions are approximate and can be influenced by concentration, pH, and complexation.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)

X-ray spectroscopic techniques are essential for determining the electronic structure and local coordination environment of the uranium atom in this compound.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of uranium. By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical state. For uranium compounds, the U 4f core level spectrum, with its characteristic spin-orbit split 4f₇/₂ and 4f₅/₂ peaks, is typically analyzed. researchgate.net The precise binding energies of these peaks and the presence of "shake-up" satellite features are indicative of the U(VI) oxidation state in this compound. arxiv.orgcam.ac.uk This allows for unambiguous confirmation of the hexavalent state of uranium in the compound.

X-ray Absorption Spectroscopy (XAS): XAS provides detailed information about the local geometric and electronic structure around the absorbing uranium atom. The technique can be divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region at the uranium L₃-edge (around 17.17 keV) is sensitive to the oxidation state and coordination geometry of the uranium atom. ias.ac.in The position of the absorption edge shifts to higher energy with an increasing oxidation state. For U(VI) compounds like this compound, the XANES spectrum exhibits distinct features, including a prominent "white line" or main absorption peak, whose shape and energy are characteristic of the linear O=U=O arrangement of the uranyl cation. hzdr.deaps.org High-resolution XANES can reveal pre-edge features that provide insight into the participation of 5f orbitals in covalent bonding. aps.org

EXAFS: The EXAFS region contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of these oscillations provides quantitative information about the local atomic environment, including interatomic distances, coordination numbers, and the identity of neighboring atoms. minsocam.org For this compound, EXAFS analysis can precisely determine the bond lengths of the short axial U=O bonds (typically ~1.8 Å) in the uranyl unit and the longer U-O bonds to the equatorial oxygen atoms of the nitrate and water ligands (typically 2.2–2.5 Å). minsocam.org It can also identify the nitrogen atoms of the nitrate ligands in the second coordination shell (around 2.9 Å). minsocam.org The influence of multiple-scattering paths within the linear uranyl unit is a significant factor in EXAFS analysis and must be accounted for to obtain accurate structural parameters. minsocam.orgaps.org

TechniqueRegionInformation ObtainedTypical Values for this compoundReference
XASXANESOxidation state, coordination geometryU L₃-edge position confirms U(VI); spectral shape confirms linear O=U=O ias.ac.inaps.org
EXAFSInteratomic distances, coordination numbersU=O (axial) ≈ 1.8 Å; U-O (equatorial) ≈ 2.2-2.5 Å; U-N ≈ 2.9 Å minsocam.org
XPSU 4fOxidation state, surface compositionBinding energies and satellite peaks characteristic of U(VI) researchgate.netarxiv.org

Microscopic and Imaging Techniques for this compound

Microscopic techniques are employed to visualize the morphology, topography, and crystal structure of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface morphology and crystal habit of solid this compound. The technique scans a focused beam of electrons across the sample surface, generating signals that provide information about the sample's topography and composition. For crystalline this compound, SEM images can reveal details about crystal size, size distribution, and shape (e.g., the characteristic yellow-green rhombic crystals of the hexahydrate form). fishersci.comnih.gov When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can perform elemental analysis, confirming the presence and distribution of uranium, nitrogen, and oxygen, thereby verifying the chemical identity of the particles. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, allowing for the investigation of nanoscale features, crystal defects, and lattice structures. In TEM, a beam of electrons is transmitted through an ultra-thin sample. For this compound, TEM can be used to image individual nanocrystals, study grain boundaries in polycrystalline films, and analyze crystallographic defects. Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure and orientation of individual crystals by analyzing the diffraction pattern produced by the electron beam. While this compound is famously used as a negative stain in TEM for biological specimens, the same principles of electron interaction allow for its own structural characterization when prepared as a sufficiently thin sample. fishersci.com

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography with nanoscale precision. An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. By monitoring the deflection of the cantilever, a detailed topographical map is generated. For this compound, AFM can be applied to study the surfaces of single crystals. This technique is particularly useful for visualizing atomic or molecular-scale features such as crystal growth steps, terraces, etch pits, and other surface defects. Such studies can provide fundamental insights into the crystallization mechanisms and surface reactivity of the compound.

Computational Chemistry for Structural Prediction and Validation

Computational methods, particularly those based on quantum mechanics, are indispensable for predicting and validating the structural properties of this compound and its complexes, providing insights that complement experimental findings.

Density Functional Theory (DFT) Based Geometry Optimization

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying actinide compounds. rsc.org Geometry optimization is a computational procedure that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface, thereby predicting the most stable molecular structure. stackexchange.comyoutube.com

For this compound, DFT calculations are used to predict key structural parameters such as bond lengths and bond angles. aesj.or.jprsc.org These calculations have successfully reproduced the experimentally observed hexagonal bipyramidal coordination geometry around the uranium atom, with the two axial oxygen atoms forming the linear uranyl unit and the nitrate and other ligands occupying the equatorial plane. aesj.or.jp DFT studies allow for the systematic investigation of how the structure is influenced by factors such as hydration and coordination with other ligands. aesj.or.jposti.gov For example, calculations have shown that considering water molecules in the second coordination sphere is crucial for accurately predicting the geometry of the hydrated complex. aesj.or.jp Furthermore, DFT is used to calculate interaction energies, which helps in understanding the stability of different ligand complexes and provides a theoretical basis for designing new extractant molecules for nuclear fuel reprocessing. rsc.orgrsc.org

ParameterDescriptionApplication to this compoundReference
Geometry OptimizationFinding the lowest energy molecular structurePredicts U=O and U-O(nitrate) bond lengths and angles, confirming the hexagonal bipyramidal geometry aesj.or.jpresearchgate.net
Interaction EnergyCalculating the strength of bonding between molecular fragmentsDetermines the stability of complexes with water and other ligands (e.g., extractants) rsc.orgrsc.org
Electronic StructureAnalyzing the distribution of electrons and molecular orbitalsElucidates the nature of covalent bonding between uranium and its ligands osti.gov

Molecular Dynamics Simulations for Structural Dynamics

Molecular Dynamics (MD) simulations have emerged as a powerful computational tool for providing molecular-level insights into the structural and dynamical behavior of this compound, commonly known as uranyl nitrate, in various chemical environments. researchgate.netacs.org These simulations are crucial for understanding the complexation, speciation, and transport properties of the uranyl ion, which are fundamental to processes in nuclear fuel reprocessing and environmental remediation. researchgate.nettandfonline.com By simulating the interactions between atoms and molecules over time, MD studies elucidate the intricate dance of solvent molecules and ligands around the central uranyl cation.

Research using MD simulations has extensively investigated the behavior of the uranyl ion in aqueous solutions, often including nitric acid to replicate industrial and environmental conditions. acs.orgtandfonline.com A primary focus of these simulations has been to characterize the hydration and coordination structure of the UO₂²⁺ cation. Multiple studies, employing various force fields and water models, consistently show that in aqueous solution, the uranyl ion is typically coordinated by five water molecules in its equatorial plane. tandfonline.comacs.org This pentacoordinate structure is a predominant feature, maintained even as nitrate ions begin to associate with the uranyl center. tandfonline.com

The dynamic process of nitrate ions complexing with the hydrated uranyl ion is a key area of investigation. Simulations reveal a competitive interaction between water molecules and nitrate ions for positions in the first solvation shell of the uranyl ion. researchgate.net As nitrate concentration increases, nitrate ions tend to replace equatorial water molecules. tandfonline.com The binding mode of the nitrate ion is also a subject of detailed study, with findings indicating that it is concentration-dependent. researchgate.netacs.org In many conditions, nitrate binds to the uranyl ion in a monodentate fashion, where one oxygen atom from the nitrate coordinates with the uranium atom. researchgate.nettandfonline.com However, bidentate coordination, involving two oxygen atoms, has also been observed. tandfonline.com

The influence of the chemical environment on the structural dynamics of uranyl nitrate complexes is significant. MD simulations have explored these dynamics not only in aqueous solutions but also at interfaces and in organic solvents or supercritical fluids, which are relevant to solvent extraction processes. rsc.orgresearchgate.net For instance, simulations involving tri-n-butyl phosphate (B84403) (TBP) in supercritical CO₂ have shown the formation of various complex species, including poly-core structures, and have highlighted the crucial role that water molecules play in mediating these interactions. rsc.orgrsc.org These studies demonstrate that the complexation behavior and resulting species can differ substantially from those observed in simple aqueous systems. rsc.org

The accuracy of MD simulations is heavily dependent on the quality of the force fields used to describe the interatomic potentials. acs.org Significant effort has been dedicated to developing and validating force fields for actinyl ions, including the uranyl cation. researchgate.netacs.org Models such as the Guilbaud-Wipff (GW) force field have been shown to perform well in reproducing experimental data, such as solution density, ensuring the reliability of the simulation results. researchgate.netacs.org The choice of water model, such as SPC/E or TIP3P, also plays a role in accurately capturing the system's behavior. acs.orgrsc.org

The table below summarizes parameters and key findings from representative molecular dynamics simulations on uranyl nitrate systems.

Study Focus Force Field Solvent/Environment Key Structural/Dynamic Findings Reference(s)
Influence of Nitric AcidCustom/AMBER-basedAqueous Nitric Acid (SPC/E Water)Uranyl is pentacoordinated in the equatorial plane; Nitrates replace water and bind predominantly in a monodentate mode. Dynamic association/dissociation observed. tandfonline.com
Concentration EffectsGuilbaud-Wipff (GW)Aqueous Uranyl Nitrate (SPC/E Water)Calculated density in excellent agreement with experimental data; Nitrate binding mode is concentration-dependent, becoming predominantly monodentate at higher concentrations. researchgate.netacs.org
Complexation with TBPAMBER/CustomSupercritical CO₂ (with and without TIP3P Water)Formation of various species including [UO₂(NO₃)₂]·2TBP and poly-core species; Water presence prevents the formation of poly-core species. rsc.orgrsc.org
Hydration StructureCustomAqueous SolutionDifferent electrostatic models consistently show the uranyl ion surrounded by 5 water molecules in the equatorial plane. acs.org
Adsorption on ClayClayFFAqueous solution with Lizardite (B79139)/Kaolinite (B1170537)Uranyl ions adsorb primarily through outer-sphere complexation mediated by water molecules; Diffusion follows the order NO₃⁻ > SO₄²⁻ > CO₃²⁻. rsc.org

Coordination Chemistry and Ligand Interactions of Dioxouranium 2+ ;dinitrate

Formation of Polymeric and Extended Structures

The dioxouranium(2+) cation, UO₂²⁺, when combined with dinitrate, exhibits a strong tendency to form polymeric and extended structures through coordination with various organic bridging ligands. The linear nature of the O=U=O axis restricts further coordination to the equatorial plane, where four to six ligand donor atoms can bind, leading to pentagonal or hexagonal bipyramidal geometries. researchgate.net This planar coordination mode often directs the assembly into lower-dimensional structures like one-dimensional chains or two-dimensional layers. escholarship.org However, with appropriate ligand design, complex three-dimensional networks can also be achieved. The nitrate (B79036) anions can either participate in the coordination sphere of the uranium center or act as counter-ions, influencing the final dimensionality and topology of the resulting structure.

One-Dimensional Chain Formation

The formation of one-dimensional (1D) coordination polymers is a common motif in the coordination chemistry of dioxouranium(2+);dinitrate. These structures are typically formed when bifunctional organic ligands bridge adjacent UO₂(NO₃)₂ units. The resulting polymers often take the form of infinite chains where the uranyl nitrate moieties act as the repeating backbone, linked by the organic spacers.

A prominent example involves the use of diamide (B1670390) ligands. Studies have shown that various cyclic and acyclic diamides can bridge UO₂(NO₃)₂ units to form 1D coordination polymers with the general formula [UO₂(NO₃)₂(L)]n, where L is the diamide ligand. epj-conferences.org In these structures, the uranium atom typically exhibits a hexagonal bipyramidal coordination geometry, with the two axial positions occupied by the oxo groups of the uranyl ion and the equatorial plane coordinated by two bidentate nitrate ions and two oxygen atoms from the bridging diamide ligands. epj-conferences.org

Similarly, double-headed 2-pyrrolidone derivatives (DHNRPs) have been synthesized to act as bridging ligands, successfully connecting UO₂(NO₃)₂ building blocks to form infinite 1D coordination polymers. nih.govacs.org The precipitation kinetics of these 1D polymers from nitric acid solutions have been studied, revealing a dependence on the structure of the bridging ligand. Cyclic diamides, for instance, have been observed to lead to rapid precipitation, while acyclic diamides can exhibit a significant induction period before polymer formation begins. epj-conferences.orgepj-conferences.org This control over precipitation kinetics through ligand design is crucial for potential applications in nuclear fuel reprocessing. epj-conferences.org

Ligand TypeBridging MoietyObservationKinetic Constant (k)Avrami Coefficient (n)
L1 (Cyclic Diamide)γ-lactamRapid precipitation1.1 x 10⁻³1.9
L2 (Cyclic Diamide)δ-lactamRapid precipitation1.2 x 10⁻³2.1
L3 (Acyclic Diamide)Me linear chainInduction period >60 min, then slow precipitation1.4 x 10⁻⁷2.5
L4 (Acyclic Diamide)Et linear chainInduction period >60 min, then slow precipitation1.1 x 10⁻⁷2.6

This table presents the kinetic parameters for the precipitation of 1D uranyl nitrate coordination polymers, [UO₂(NO₃)₂(Lₓ)]n, from 3 M HNO₃(aq), demonstrating the influence of the diamide ligand structure on the reaction rate. Data sourced from Nojima et al. epj-conferences.org

Two-Dimensional Layered Compounds

While 1D chains are common, the formation of two-dimensional (2D) layered structures directly from this compound is less frequent. The propensity of the linear uranyl cation to coordinate ligands in its equatorial plane often favors chain-like arrangements. escholarship.org Furthermore, the nitrate anions are effective coordinating ligands themselves, often occupying sites in the equatorial plane and limiting the extension of the structure into higher dimensions.

However, 2D networks can be achieved under specific conditions, often involving polytopic ligands or the presence of secondary bridging species. For instance, studies on uranyl compounds with aprotic 4,4′-bipyridine N,N′-dioxide (DPO) have shown that while starting with uranyl nitrate can lead to 0D or 1D structures, using a uranyl source with a more weakly coordinating anion like trifluoromethanesulfonate (B1224126) can result in the formation of 2D and 3D cationic skeletons. nih.gov This suggests that the strongly coordinating nature of the nitrate ion can hinder the self-assembly process into higher-dimensional networks.

In systems containing mixed anions, layered architectures have been observed. For example, highly kinked uranyl chromate (B82759) nitrate layers have been structurally characterized in compounds with the formula A[(UO₂)(CrO₄)(NO₃)] (where A = K, Rb). mdpi.com In these structures, the uranyl ions are bridged by both chromate and nitrate groups to form anionic layers. Although not a pure uranyl dinitrate system, this demonstrates the capacity of the uranyl ion to participate in 2D extended structures when suitable bridging co-ligands are present.

Three-Dimensional Coordination Networks and Metal-Organic Frameworks (MOFs)

The rational design and synthesis of three-dimensional (3D) coordination networks and Metal-Organic Frameworks (MOFs) containing the dioxouranium(2+) cation present a significant challenge due to the aforementioned linear geometry of the UO₂²⁺ ion, which predisposes it to forming 1D and 2D structures. escholarship.org Overcoming this tendency requires careful selection of organic linkers with specific geometries and functionalities capable of directing the assembly into a 3D architecture.

Despite these challenges, several uranyl-based MOFs have been successfully synthesized using this compound as a precursor. For example, a novel uranyl-containing MOF, designated RPL-1, was prepared by combining uranyl nitrate with a tetracarboxylate linker in N,N-dimethylformamide (DMF). escholarship.org The resulting structure features two interpenetrating 3D nets with a 4,3-connected tbo topology, demonstrating that high-dimensional frameworks are attainable. escholarship.org

Another strategy involves postsynthetic modification, where uranyl ions are integrated into a pre-formed framework. researchgate.net More direct solvothermal methods have also been employed. The reaction of uranyl nitrate hexahydrate with salen-type ligands has been used to synthesize novel uranium-based MOFs (IHEP-101 and IHEP-102) designed for photocatalytic applications. rsc.org These materials feature uranyl photocatalytic active centers within a 3D framework. The stability of such frameworks is a key consideration; some uranyl MOFs exhibit excellent thermal and aqueous stability, making them suitable for applications such as the capture of organic dyes from aqueous media. escholarship.orgsemanticscholar.org

Ligand Exchange Kinetics and Thermodynamics for this compound Complexes

The exchange of ligands in the equatorial plane of the dioxouranium(2+) cation is a fundamental process that governs the reactivity and speciation of its complexes in solution. These substitution reactions are typically rapid, and their mechanisms are often inferred from kinetic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org

The thermodynamics of complex formation between the uranyl ion and various ligands, including nitrate, have been extensively studied. The complexation of UO₂²⁺ with nitrate is relatively weak and has been shown to be a slightly endothermic process. researchgate.net Spectrophotometric studies have been used to determine the stability constants and Gibbs free energies for the formation of uranyl complexes with a range of ligands. whiterose.ac.uk

LigandProposed SpeciesLog βΔG (kJ/mol)
N,N-dimethylacetamide (DMAA)[UO₂(DMAA)]²⁺0.44 ± 0.01-2.5 ± 0.1
N,N-diethyldiglycolamide (DEDGA)[UO₂(DEDGA)]²⁺1.14 ± 0.01-6.4 ± 0.1
N,N,N',N'-tetraethyldiglycolamide (TEDGA)[UO₂(TEDGA)]²⁺1.35 ± 0.01-7.6 ± 0.1

This table shows the stability constants (Log β) and Gibbs free energies (ΔG) for 1:1 complexes of uranyl nitrate with various amide ligands in a methanolic nitric acid solution at 19 °C. Data sourced from Thorpe et al. whiterose.ac.uk

Kinetic studies of ternary dioxouranium(VI) complexes, such as those involving fluoride (B91410) and a secondary organic ligand, reveal that the exchange of different ligands often proceeds through separate, parallel pathways. acs.org The mechanisms for these exchange reactions are generally found to be dissociatively activated, falling into the categories of dissociative (D) or, more commonly, interchange-dissociative (ID) mechanisms. researchgate.netacs.org

In an interchange-dissociative mechanism, the incoming ligand enters the outer coordination sphere to form an encounter complex before the departure of the leaving ligand from the inner sphere. The rate-determining step has a dissociative character, with the breaking of the metal-ligand bond being more significant than the formation of the new bond. uvic.ca

The activation parameters, particularly the entropy of activation (ΔS‡), provide insight into the reaction mechanism. For many fluoride exchange reactions in UO₂LF₃ type complexes, the activation entropies are small and positive (around +10 J K⁻¹ mol⁻¹), which is characteristic of a dissociative pathway. acs.org In contrast, some reactions show a negative activation entropy, indicating solvent participation in the activated state, consistent with an ID mechanism involving extensive solvation of the leaving ligand. acs.org These ligand exchange reactions can also be proton-catalyzed, indicating the formation of a protonated precursor complex. acs.org

Reactivity and Reaction Mechanisms Involving Dioxouranium 2+ ;dinitrate

Hydrolysis and Speciation of Dioxouranium(2+);dinitrate in Aqueous Systems

In aqueous solutions, the uranyl ion undergoes hydrolysis, a process that is highly dependent on factors such as pH and the concentration of uranium. This leads to the formation of a variety of monomeric and polymeric hydroxo complexes, and under certain conditions, precipitation of uranium-containing solids.

The speciation of the uranyl(VI) ion in water is dominated by the formation of hydroxo complexes as the pH increases. In strongly acidic solutions (pH < 3), the predominant species is the free, hydrated uranyl ion, [UO₂(H₂O)₅]²⁺. nih.govresearchgate.net As the pH rises into the moderately to strongly acidic range (pH 4 to 8), a series of mononuclear and polynuclear hydroxo complexes are formed. researchgate.net

Electrospray ionization mass spectrometry studies have identified gaseous species including hydroxo-uranyl [UO₂(OH)]⁺ and nitrato-uranyl [UO₂(NO₃)]⁺ contact ion pairs solvated by water molecules. acs.orgnih.gov The primary mononuclear hydroxo complexes formed in solution include UO₂(OH)⁺, UO₂(OH)₂, and UO₂(OH)₃⁻.

Beyond mononuclear species, the uranyl ion has a strong tendency to form polynuclear hydroxo complexes. The most commonly cited of these are the dimeric species (UO₂)₂(OH)₂²⁺ and the trimeric species (UO₂)₃(OH)₅⁺. amazonaws.com Density functional theory (DFT) studies have also investigated the structure and stability of larger species, including trimers and tetramers like [(UO₂)₃(OH)₅(H₂O)₄₋₇]⁺ and [(UO₂)₄(OH)₇(H₂O)₅₋₈]⁺. nih.gov The formation of these higher hydroxo complexes leads to a spatial expansion of the species. nih.gov

The table below summarizes some of the key hydrolysis reactions and their corresponding equilibrium constants.

Hydrolysis ReactionLog K
UO₂²⁺ + H₂O ⇌ UO₂(OH)⁺ + H⁺-5.2 to -5.9
UO₂²⁺ + 2H₂O ⇌ UO₂(OH)₂ + 2H⁺-11.5 to -12.2
2UO₂²⁺ + 2H₂O ⇌ (UO₂)₂(OH)₂²⁺ + 2H⁺-5.6 to -6.2
3UO₂²⁺ + 5H₂O ⇌ (UO₂)₃(OH)₅⁺ + 5H⁺-15.6 to -16.6
4UO₂²⁺ + 7H₂O ⇌ (UO₂)₄(OH)₇⁺ + 7H⁺-22.5 to -23.5

Note: The equilibrium constants can vary depending on the ionic strength and temperature of the solution.

With increasing concentration and pH, the formation of polynuclear hydroxo complexes becomes more pronounced, acting as a precursor to polymerization and eventual precipitation. The tendency to form polynuclear clusters is amplified with increasing concentration of the uranyl nitrate (B79036) solution. acs.orgnih.gov These polymerization processes can involve the association of cations with neutral species like UO₂(OH)₂. acs.orgnih.gov

The structure of these polymeric species can be complex. For instance, EXAFS measurements of the (UO₂)₃(OH)₅⁺ trimer have indicated a U-U distance of 3.80 Å. amazonaws.com The polymerization can lead to the formation of one-dimensional coordination polymers, with the rate of precipitation being significantly influenced by the molecular structures of any linking ligands present. epj-conferences.org

Precipitation from uranyl nitrate solutions can be induced by changes in temperature or by the addition of a base. capes.gov.br For example, increasing the pH through the addition of ammonia (B1221849) or ammonium (B1175870) carbonate is a common method to precipitate uranium, ultimately forming uranium trioxide (UO₃) after calcination. iaea.org The chemical composition and physical properties of the precipitate are highly dependent on the precipitation conditions, such as pH and the precipitating agent used. iaea.org Continuous precipitation methods have also been developed for the conversion of uranyl nitrate to other uranium compounds like uranium tetrafluoride. google.com Hydrolysis at elevated temperatures can also lead to the precipitation of various uranium oxides and hydroxides. capes.gov.br The hydrolysis of the uranyl cation can result in the formation of oligomeric species with bridging μ²-OH or μ³-O ligands, promoting surface precipitation. nih.gov

Redox Chemistry of this compound

The uranium in this compound is in the +6 oxidation state, which is the most stable oxidation state for uranium. However, it can be reduced to lower oxidation states, primarily U(V) and U(IV), through various chemical and electrochemical processes.

The redox chemistry of the uranyl ion often involves single-electron transfer processes. researchgate.net The reduction of U(VI) to U(V) is a key step in many of its redox reactions. The standard reduction potential for the UO₂²⁺/UO₂⁺ couple is approximately +0.06 V vs. the standard hydrogen electrode (SHE). However, this potential can be significantly influenced by the presence of complexing ligands and the pH of the solution.

Cyclic voltammetry studies of uranyl complexes with certain Schiff base ligands have shown reversible redox processes for the {UO₂}²⁺/{UO₂}⁺ couple at very negative half-potentials, around -1.80 V versus the ferrocenium/ferrocene couple, indicating the strong electron-donating nature of these ligands. nih.gov The Lewis acidity of secondary metal cations co-encapsulated in macrocyclic ligands with the uranyl ion can also tune the reduction potentials. rsc.orgacs.org

The table below provides representative reduction potentials for some uranium species.

Redox CoupleStandard Potential (V vs. SHE)
UO₂²⁺ + e⁻ ⇌ UO₂⁺~ +0.06
UO₂⁺ + 4H⁺ + e⁻ ⇌ U⁴⁺ + 2H₂O~ +0.27
UO₂²⁺ + 4H⁺ + 2e⁻ ⇌ U⁴⁺ + 2H₂O~ +0.33

Note: These values can vary with solution composition and pH.

This compound can undergo electron transfer reactions with a variety of substrates. The uranyl ion itself can act as an oxidizing agent. researchgate.net The rates and mechanisms of electron self-exchange between U(V) and U(VI) have been studied, with calculated rate constants for the outer-sphere self-exchange reaction being in the range of 26 M⁻¹s⁻¹. nih.gov For inner-sphere mechanisms involving bridging ligands like hydroxide (B78521), fluoride (B91410), or carbonate, the rate of electron transfer is estimated to be much faster. nih.gov

Photochemistry and Radiolysis of this compound Systems

The uranyl ion is photoactive and exhibits a characteristic bright green fluorescence under ultraviolet light. homescience.net This property is linked to its rich photochemical and radiolytic behavior.

Upon absorption of light, typically in the near-UV and visible regions, the uranyl ion is promoted to an excited state. This excited uranyl ion is a powerful oxidizing agent, with a reported oxidation potential of approximately +2.6 V. This allows it to oxidize a wide range of substrates. The photochemistry of the uranyl ion is primarily of a redox nature, often leading to the formation of U(IV). For instance, under ultraviolet light, the uranyl ion can be reduced to uranium(IV). wikipedia.org The photochemical reduction of uranyl nitrate can be influenced by the presence of electron donors. researchgate.net The excited state can decay through luminescence or by reacting with other species, which can involve hydrogen abstraction from water or reversible electron transfer. researchgate.net

The radiolysis of uranyl nitrate solutions, particularly in nitric acid, is a critical aspect of nuclear fuel reprocessing and waste management. Concentrated nitric acid solutions subjected to radiation produce highly reactive radicals. elyse-platform.academy The presence of uranium ions can have a significant effect on the radiolytic reduction of other species, such as plutonium(VI). aip.org Pulse radiolysis studies have been used to determine the rate constants for reactions between radicals like the nitrate radical (NO₃•) and uranium species. For example, the reaction rate for the nitrate radical with U(IV) was found to be 1.6 x 10⁶ M⁻¹s⁻¹ at room temperature. elyse-platform.academy The radiolytic processes are complex and can be influenced by dose rate and the presence of other dissolved ions. aip.org

Excited State Dynamics and Quenching Processes

The excited state of the dioxouranium(2+) cation, often referred to as the uranyl ion, is characterized by its distinct luminescence, a property that has been the subject of extensive research. Photoexcitation of the uranyl ion populates a highly reactive excited state, rendering it a potent oxidizing agent. The dynamics of this excited state and its subsequent deactivation through quenching processes are critical to understanding its photochemical behavior.

The quenching of uranyl ion luminescence can occur through various mechanisms, with intermolecular electron transfer being a predominant pathway. This process has been observed in the presence of numerous quenching agents, including metal ions and aromatic molecules. The efficiency of quenching is often correlated with the ionization potential of the quencher, supporting the electron transfer mechanism. For instance, studies have shown that metal ions can quench the luminescent state of the uranyl ion in aqueous solutions, with evidence for complete electron transfer in some cases. Flash photolysis experiments with manganese(II) have revealed the formation of Mn(III), confirming the transfer of an electron from the quencher to the excited uranyl ion.

The quenching process is typically dynamic, as indicated by Stern-Volmer plots which show an increase in the fluorescence decay rate with higher concentrations of the quencher. The lifetime of the uranyl fluorescence is significantly affected by the surrounding chemical environment. For example, in aqueous solutions, the lifetime can be on the order of microseconds, but this can be drastically reduced in the presence of efficient quenchers.

The composition of the solution, including the types of cations present, can also influence the quenching dynamics. Studies have shown that certain quaternary ammonium cations, such as tetramethylammonium (B1211777) (TMA+), can significantly reduce the fluorescence lifetime of the uranyl ion compared to alkali metal cations. This effect is attributed to an increase in the complex formation between uranyl and nitrate ions facilitated by the TMA+ cations.

The table below summarizes the fluorescence decay lifetimes of this compound in the presence of different cations at 20 °C.

CationConcentration (M)Fluorescence Lifetime (μs)
None (control)-1.4 - 1.9
Li+1.8Slower quenching
Na+1.8Negligible quenching
Rb+1.8Negligible quenching
(CH3)4N+ (TMA+)1.80.6

This interactive table is based on data reported in studies on uranyl luminescence quenching.

Radiation-Induced Decomposition and Transformation Pathways

Exposure of this compound to various forms of radiation, including gamma rays and ultraviolet light, can induce its decomposition and lead to the transformation of the uranium species. A key transformation pathway is the reduction of the hexavalent uranium (U(VI)) in the uranyl ion to lower oxidation states, primarily tetravalent uranium (U(IV)) and pentavalent uranium (U(V)).

This radiation-induced reduction is a critical aspect of nuclear fuel reprocessing, where it can be utilized to separate plutonium from uranium. In the PUREX process, for instance, U(IV) is used as a reducing agent for Pu(IV). The generation of U(IV) from U(VI) can be achieved photochemically. However, the reoxidation of the produced U(IV) can be rapid, especially at high uranium concentrations. The kinetics of this reoxidation are influenced by the concentrations of hydrogen ions, nitrate ions, and nitrous acid.

The radiolysis of aqueous solutions containing uranyl nitrate involves the formation of various radical species. In concentrated nitric acid solutions, the nitrate radical (NO3•) is an important species. Pulse radiolysis studies have been conducted to determine the rate constants of the reactions between the nitrate radical and various species, including U(IV). These studies are crucial for modeling the long-term radiolytic degradation of nuclear waste.

The presence of other substances can significantly affect the radiation-induced transformation pathways. For example, in the presence of certain organic molecules, the photooxidation of these molecules by the excited uranyl ion can lead to the reduction of U(VI). When heated to decomposition, this compound emits toxic nitrogen oxides.

The following table presents the rate constants for the reaction of the nitrate radical with various species at room temperature.

ReactantRate Constant (M⁻¹ s⁻¹)
Hydrazinium nitrate (HN)1.3 x 10⁵
Hydroxylammonium nitrate (HAN)1.5 x 10⁷
U(IV)1.6 x 10⁶

This interactive table is based on data from pulse radiolysis studies.

Heterogeneous Reactions of this compound at Interfaces

The reactivity of this compound at interfaces is of significant interest in various fields, including environmental science, materials science, and catalysis. The adsorption of the uranyl ion onto mineral surfaces and its photocatalytic activity when supported on semiconductor materials are two key areas of study.

The adsorption of uranyl ions on mineral surfaces, such as titanium dioxide (TiO2) and clay minerals, is a crucial process in controlling the environmental mobility of uranium. The mechanism of adsorption can involve the formation of inner-sphere or outer-sphere complexes with the surface functional groups of the mineral. Factors such as pH, ionic strength, and the presence of competing ions can influence the extent of adsorption. For instance, on TiO2 surfaces, the uranyl ion has been shown to adsorb through an inner-sphere mechanism, forming a bidentate surface complex. The adsorption rate on TiO2 generally increases with pH in the range of 1.5 to 4.5.

When this compound is supported on semiconductor materials like TiO2, it can act as a photocatalyst, enabling the oxidation of organic compounds under visible light. The photocatalytic activity arises from the excitation of the uranyl ion by visible light, followed by redox transformations involving the U(VI) and U(IV) states during the interaction with organic molecules and oxygen. X-ray photoelectron spectroscopy (XPS) studies have shown that under irradiation, uranium on the surface of TiO2 can be reduced from U(VI) to U(IV). This photocatalytic system has potential applications in environmental remediation for the degradation of volatile organic compounds.

The table below summarizes the observed uranium species on different oxide supports under irradiation.

SupportObserved Uranium Species after Irradiation
Alumina (Al2O3)U(V)
Silica (SiO2)U(V)
Titania (TiO2)U(IV)

This interactive table is based on in situ XPS studies of uranyl-modified oxides.

Environmental Biogeochemistry and Remediation of Uranium Species Derived from Dioxouranium 2+ ;dinitrate

Environmental Fate and Transport of Uranyl Species

The environmental mobility of uranium is largely dictated by the aqueous chemistry of the uranyl ion (UO₂²⁺), the most common oxidized form of uranium. The fate and transport of uranyl species derived from dioxouranium(2+);dinitrate are influenced by a complex interplay of geochemical and biological factors.

The mobility of uranyl species in aquatic systems is highly dependent on the geochemical conditions of the environment. Factors such as pH, redox potential (Eh), and the presence of complexing ligands significantly influence the speciation and solubility of uranium.

In oxidizing environments, the uranyl ion is relatively soluble and can be transported over long distances in surface and groundwater. However, its mobility is strongly affected by pH. At low pH, the free uranyl ion (UO₂²⁺) is the dominant species. As pH increases, hydrolysis reactions lead to the formation of various monomeric and polymeric uranyl hydroxide (B78521) complexes.

The presence of carbonate ions is a critical factor controlling uranium mobility. In carbonate-rich waters, highly stable and soluble uranyl carbonate complexes are formed, which can significantly enhance the transport of uranium in the environment. Similarly, other inorganic ligands like phosphates and sulfates can form complexes with uranyl, affecting its mobility. The diffusion of these various uranyl species is a complex process influenced by aqueous and surface speciation, solution chemistry, and the charges of both the species and mineral surfaces. unl.edu

Natural organic matter (NOM), such as humic and fulvic acids, plays a dual role in the environmental fate of uranyl species. NOM can form strong, soluble complexes with the uranyl ion, thereby increasing its mobility in water. akjournals.com Conversely, NOM can also sorb onto mineral surfaces, creating a reactive surface that can bind uranyl ions and retard their transport. The interaction between uranyl and NOM is a key process in the biogeochemical cycling of uranium. pnas.orgresearchgate.net

Colloids, which are fine particles suspended in water, can act as carriers for uranyl ions, facilitating their transport in the environment. Uranyl can adsorb onto the surfaces of mineral colloids (e.g., clays (B1170129), iron oxides) and organic colloids. The interaction between NOM and mineral colloids can further influence the sorption and desorption of uranium, thereby affecting its mobility in groundwater. nih.govacs.org For instance, interactions between humic acids and metal-oxide colloids like zinc oxide or hydrous ferric oxide can inhibit the sorption of uranium onto these particles. nih.govacs.org

Biogeochemical Cycling of Uranium in Natural Systems

Biological processes play a crucial role in the transformation and cycling of uranium in the environment. Microorganisms and plants can significantly influence the speciation, mobility, and bioavailability of uranium derived from sources like this compound.

Microorganisms have developed various mechanisms to interact with and transform uranium species. nih.gov One of the most significant microbial processes is the reduction of soluble hexavalent uranium (U(VI)) to sparingly soluble tetravalent uranium (U(IV)). energy.govresearchgate.net This process, often carried out by dissimilatory metal-reducing bacteria, can lead to the immobilization of uranium and is a promising strategy for bioremediation. nih.govresearchgate.net

Besides direct enzymatic reduction, microbes can indirectly influence uranium mobility through their metabolic activities. energy.gov For example, the production of phosphate (B84403) by some bacteria can lead to the precipitation of highly insoluble uranyl phosphate minerals, effectively sequestering uranium from the aqueous phase. frontiersin.orgscirp.org The presence of co-contaminants like nitrate (B79036) can complicate these microbial processes. nih.govacs.org However, some research has shown that microbial communities can be stimulated to immobilize uranium through bioreduction even without the complete removal of nitrate. nih.gov

The following table summarizes key microbial processes affecting uranium speciation and mobility:

Microbial ProcessMechanismImpact on Uranium Mobility
Bioreduction Enzymatic reduction of U(VI) to U(IV)Decreased mobility due to precipitation of U(IV) minerals.
Biomineralization Production of ligands (e.g., phosphate) that precipitate with U(VI).Decreased mobility through formation of insoluble minerals. frontiersin.orgscirp.org
Biosorption Binding of uranyl ions to microbial cell surfaces.Can either decrease or increase mobility depending on whether the microbes are planktonic or in biofilms.
Bioaccumulation Uptake of uranium into the microbial cell.Immobilization of uranium within the biomass.

This table provides a simplified overview of complex microbial interactions with uranium.

Phytoremediation is an emerging technology that utilizes plants to remove, contain, or render harmless environmental contaminants, including uranium. researchgate.netcsuohio.edu Plants can take up uranium from soil and water through their root systems. The uranyl cation (UO₂²⁺) is the form most readily taken up by plants. researchgate.net Once inside the plant, uranium is primarily accumulated in the roots, with limited translocation to the shoots. asu.ruresearchgate.net

Several plant species, including sunflower (Helianthus annuus) and various species of mustard (Brassica), have shown potential for uranium phytoextraction. nstri.irusgs.gov The efficiency of uranium uptake by plants is influenced by various factors, including soil properties, uranium speciation, and the presence of other ions. researchgate.net For example, the presence of phosphate can decrease uranium uptake by plants. asu.ru

The table below presents data on uranium accumulation in different plant species from a hydroponic study.

Plant SpeciesUranium Concentration in MediumUranium Content in Roots (mg/kg DW)Uranium Content in Shoots (mg/kg DW)
Helianthus annuus (Sunflower)0.5 mM~31,000~200
Helianthus annuus (Sunflower)1.0 mM~37,050~300
Amaranthus caudatus (Amaranth)0.5 mM~12,500~50
Amaranthus caudatus (Amaranth)1.0 mM~14,944~300

Data adapted from a study on uranium phytoremediation. asu.ru DW = Dry Weight.

Adsorption and Sequestration Mechanisms for Uranyl Ions

Adsorption onto mineral surfaces is a key process that controls the concentration of uranyl ions in natural waters. Various minerals, including iron oxides, clay minerals, and carbonates, can effectively adsorb uranyl. cambridge.org The mechanism of adsorption can involve the formation of inner-sphere or outer-sphere complexes on the mineral surface. nih.govcapes.gov.br

Surface complexation modeling is a tool used to describe the adsorption of ions onto mineral surfaces. These models consider the formation of specific surface complexes between the uranyl ion and functional groups on the mineral surface. nm.gov The adsorption of uranyl is highly pH-dependent and is also influenced by the presence of complexing ligands in solution. researcher.life For example, in the presence of carbonate, uranyl carbonate species may be the dominant adsorbed species. nih.govresearcher.life

Coordination with functional groups, ion exchange, and electrostatic interactions are key mechanisms in the adsorption of uranium by various materials, including metal-organic frameworks. acs.org The development of novel adsorbents with high selectivity and capacity for uranyl is an active area of research for the remediation of uranium-contaminated water. cambridge.org

Surface Complexation Models on Mineral Phases

The mobility of the uranyl ion in subsurface environments is significantly controlled by its adsorption onto the surfaces of mineral phases. acs.org Surface complexation models (SCMs) are powerful geochemical tools that provide a quantitative, reaction-based framework for describing these adsorption processes. acs.orgresearchgate.net Unlike the simplistic constant distribution coefficient (K_d) approach, SCMs can account for variations in chemical conditions such as pH, redox potential, and the presence of complexing ligands like carbonate, thereby offering a more realistic prediction of uranium partitioning between aqueous and solid phases. researchgate.netnih.gov

Research has demonstrated the application of SCMs to a variety of mineral systems. Studies on weathered schist revealed that mineral coatings were more influential than the bulk mineralogy in controlling U(VI) adsorption. nrc.gov The models developed for this system showed that variable aqueous conditions led to significant changes in dissolved uranium speciation and, consequently, the distribution coefficient. nrc.gov Similarly, SCMs have been successfully applied to understand uranyl sorption on ferric oxyhydroxides, kaolinite (B1170537), quartz, and manganese oxides. usgs.govdoe.goviaea.org For manganese oxides, a diffuse double-layer model was developed that included inner-sphere monodentate and bidentate surface complexes, as well as a ternary uranyl-carbonato surface complex, which could simulate adsorption over a wide range of pH and dissolved inorganic carbon concentrations. acs.org In the case of kaolinite, it was discovered that uranium preferentially adsorbed to titanium-rich impurity phases like anatase, highlighting the importance of considering trace mineral components in these models. usgs.gov

The development of these models relies on fitting experimental data to thermodynamic principles, describing the formation of distinct surface complexes at the mineral-water interface. doe.goviaea.org By integrating detailed knowledge of aqueous speciation with surface site characteristics, SCMs provide a scientifically defensible method for predicting uranium retention and mobility, which is crucial for the long-term safety assessment of nuclear waste repositories and the management of contaminated sites. nih.govnrc.gov

Development of Novel Adsorbents for Uranyl Remediation

Adsorption is considered a highly promising method for removing uranium from contaminated water due to its efficiency and simplicity. frontiersin.org Recent advancements in materials science have led to the development of a new generation of engineered adsorbents with high capacity, selectivity, and stability for uranyl ions. frontiersin.orgresearchgate.net These materials offer significant improvements over traditional adsorbents like activated carbon or simple ion-exchange resins. mdpi.com

Prominent among these novel materials are porous frameworks such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). frontiersin.org MOFs, in particular, exhibit unique properties like exceptionally high surface areas, tunable pore sizes, and versatile functionalities that make them excellent candidates for uranium removal. frontiersin.orgresearchgate.net The mechanisms of uranium removal by MOFs include coordination, ion exchange, and electrostatic interactions. frontiersin.org For instance, ionic MOFs (i-MOFs) have demonstrated outstanding uranium adsorption capacity from natural seawater through a combination of ion exchange and supramolecular interactions. acs.org

Other promising classes of materials include:

Graphene-based materials : Graphene oxide (GO) and its derivatives possess large surface areas and abundant oxygen-containing functional groups (hydroxyl, epoxy, carboxyl) that act as effective adsorption sites for uranyl ions. frontiersin.orgnih.gov The surface charge of GO is pH-dependent; as pH increases, the surface becomes more negatively charged, enhancing electrostatic attraction with positively charged uranyl complexes. nih.gov

Amidoxime-functionalized polymers : The amidoxime (B1450833) functional group shows a strong and selective affinity for uranyl ions. iaea.orgnih.gov Polymeric fibers and beads functionalized with amidoxime groups have been extensively studied for extracting uranium from seawater, where its concentration is extremely low (~3 ppb). iaea.orgepa.gov

Biopolymer composites : Materials like chitosan, derived from crustacean shells, contain amino and hydroxyl groups capable of chelating metal ions. nih.gov When combined with materials like graphene oxide to form aerogels, the resulting composite synergistically enhances adsorption capacity. nih.gov

The performance of these adsorbents is often evaluated based on their maximum adsorption capacity (q_max), which varies depending on the material and experimental conditions like pH and temperature.

Challenges remain in the large-scale production, cost-effectiveness, and regeneration of these advanced materials, but ongoing research continues to address these barriers. frontiersin.org

Bioremediation and Phytoremediation Strategies for Uranium Contamination

Biological approaches are increasingly recognized as cost-effective, environmentally friendly, and efficient alternatives to traditional physicochemical methods for remediating uranium contamination. tandfonline.comagriscigroup.us These strategies leverage the natural processes of microorganisms and plants to immobilize or extract uranium from soil and water.

Bioremediation primarily focuses on the ability of certain microorganisms to alter the oxidation state of uranium. researchgate.net Many species of anaerobic bacteria can enzymatically reduce soluble and mobile hexavalent uranium, U(VI), to its insoluble and immobile tetravalent form, U(IV), which precipitates out of solution as minerals like uraninite. researchgate.netusgs.gov This process of bioreduction can effectively decrease the mobility of uranium in groundwater. researchgate.net

Phytoremediation involves the use of plants to clean up contaminated environments. tandfonline.com For uranium, several mechanisms are employed, including phytoextraction (uptake of uranium into harvestable plant tissues), rhizofiltration (adsorption or precipitation onto plant roots), and phytostabilization (immobilization of uranium in the soil via plant activities). tandfonline.comclu-in.org

Engineered Bioreactors for Uranium Removal

To harness and optimize microbial processes for water treatment, engineered bioreactors have been developed. These systems provide controlled environments to enhance the efficiency of uranium removal from contaminated wastewater. One approach involves using dissimilatory metal-reducing bacteria in fixed-media or suspended culture bioreactor systems. up.ac.za In such systems, an electron donor (like acetate (B1210297) or glucose) is added to stimulate microbial activity, leading to the reduction of U(VI) to U(IV). up.ac.za

A notable development is the use of fluidized bed bioreactors containing immobilized microorganisms. iaea.org For example, a process utilizing immobilized manganese-oxidizing bacteria has been shown to effectively remove radionuclides. The manganese oxides produced by the bacteria have a strong tendency to adsorb cationic metal ions, including uranium. iaea.org In laboratory-scale tests with mine water, uranium removal efficiencies were pH-dependent, ranging from 15-30% at pH 8 to 60-85% at pH 7. iaea.org Another effective strategy is enzymatic uranium reduction using bacteria like Desulfovibrio desulfuricans, which can precipitate uranium even when it is complexed with carbonate, a form that often hinders other removal methods. usgs.gov These bioreactor systems offer a contained and controllable method for treating large volumes of uranium-contaminated water.

Advancements in Phytoremediation Technologies

Phytoremediation has emerged as a promising in-situ technology for the large-scale remediation of uranium-contaminated soils and water. mdpi.comtechscience.com Research has focused on identifying hyperaccumulating plants and developing methods to enhance their natural remediation capabilities.

Rhizofiltration is particularly effective for aqueous contamination. In this process, the roots of hydroponically grown plants are used to adsorb, concentrate, and precipitate uranium from water. tandfonline.comasu.ru Sunflowers (Helianthus annuus), for instance, have demonstrated a remarkable ability to remove over 95% of uranium from solutions with concentrations as high as 238 mg/L. asu.ru This technology has been successfully piloted, reducing uranium concentrations in contaminated water to below the EPA's water quality standard. asu.ru

Phytoextraction efficiency can be limited by the low bioavailability of uranium in soils. To overcome this, advancements include:

Use of Chelating Agents : Low-molecular-weight organic acids (LMWOAs) like citric acid can be applied to soil to desorb uranium from soil particles and form soluble complexes, making it more available for plant uptake. mdpi.comresearchgate.net

Microbial Symbiosis : Inoculating plants with beneficial microbes like arbuscular mycorrhizal fungi (AMF) and rhizobia can significantly enhance phytoremediation. tandfonline.comnih.gov These symbiotic associations can increase plant biomass, improve nutrient uptake, and elevate the expression of genes involved in metal tolerance and accumulation, leading to higher uranium removal rates. nih.gov

Genetic Engineering : Emerging research explores the genetic engineering of proteins to have a high affinity for uranyl ions, which could be applied to create bio-adsorbents or enhance plant uptake capabilities. bioengineer.org

These advancements are making phytoremediation an increasingly viable and robust technology for the long-term management of sites impacted by uranium. tandfonline.com

Applications in Nuclear Fuel Cycle and Waste Management

Reprocessing Chemistry and Separation Technologies

Reprocessing technologies aim to recover fissile materials like uranium and plutonium from irradiated nuclear fuel, which can then be recycled to produce new fuel. nuclearinst.com This practice reduces the volume and long-term radiotoxicity of high-level waste. osti.gov Uranyl nitrate (B79036) is the key aqueous species formed when used fuel is dissolved in nitric acid, initiating the separation process. condorchem.comgoogle.com

Liquid-liquid extraction is the cornerstone of aqueous reprocessing, with the Plutonium Uranium Reduction Extraction (PUREX) process being the most widely adopted method globally. osti.govwikipedia.org The PUREX process is a hydrometallurgical technique that uses solvent extraction to separate uranium and plutonium from other components of spent nuclear fuel. condorchem.com

The fundamental steps of the PUREX process are as follows:

Dissolution: Used nuclear fuel is chopped and dissolved in hot nitric acid. condorchem.com This converts the uranium oxides into soluble dioxouranium(2+);dinitrate (uranyl nitrate). condorchem.comgoogle.com Plutonium is adjusted to the +4 oxidation state, which is also extractable. condorchem.com

Co-extraction: The resulting nitric acid solution, containing uranyl nitrate, plutonium(IV) nitrate, minor actinides, and fission products, is contacted with an organic solvent. condorchem.comwikipedia.org This solvent is typically a 30% solution of tributyl phosphate (B84403) (TBP) in a hydrocarbon diluent like kerosene (B1165875). wikipedia.org The uranyl nitrate and plutonium(IV) nitrate are selectively transferred into the organic phase, forming complexes such as UO₂(NO₃)₂·2TBP. wikipedia.org Most of the fission products and minor actinides (e.g., americium and curium) remain in the aqueous raffinate. wikipedia.org

Plutonium Partitioning: The loaded organic phase is then treated with a reducing agent, such as uranous nitrate stabilized with hydrazine (B178648) nitrate. wikipedia.orgiaea.org This selectively reduces plutonium from the extractable +4 state to the inextractable +3 state, causing it to transfer back into an aqueous phase, separating it from the uranium which remains in the organic solvent. wikipedia.org

Uranium Stripping: The uranium is recovered from the organic solvent by back-extraction into a dilute nitric acid solution (around 0.2 M). wikipedia.org This shifts the equilibrium, releasing the purified uranyl nitrate into the new aqueous phase. wordpress.com

Solvent Recovery: The TBP solvent is washed and recycled for reuse in the process. condorchem.com

The final product of the uranium stream is a purified solution of uranyl nitrate, which can be converted into uranium oxides for storage or for fabrication into new fuel. condorchem.comwordpress.com

Table 1: Key Stages of the PUREX Process for Uranyl Nitrate Separation
StageDescriptionKey ChemicalsUranyl Species LocationReference
DissolutionSpent nuclear fuel is dissolved to create an aqueous solution of metal nitrates.Nitric Acid (HNO₃)Aqueous Phase (as UO₂²⁺) condorchem.com
Co-extractionUranium and Plutonium are selectively extracted from the aqueous solution into an organic solvent.Tributyl Phosphate (TBP) in KeroseneOrganic Phase (as UO₂(NO₃)₂·2TBP) wikipedia.org
PartitioningPlutonium is selectively stripped from the organic phase by reduction to an inextractable oxidation state.Reducing Agents (e.g., Uranous Nitrate)Organic Phase wikipedia.org
Uranium StrippingUranium is stripped from the organic phase back into a new aqueous solution.Dilute Nitric AcidAqueous Phase (as purified UO₂(NO₃)₂) wikipedia.orgwordpress.com

Ion exchange and extraction chromatography serve as important methods for the purification and recovery of uranium from various process streams, including those containing uranyl nitrate. osti.gov These solid-phase extraction techniques can be highly selective for uranium.

In nitrate solutions with high acid molarities, the uranyl ion can form anionic nitrate complexes, such as [UO₂(NO₃)₃]⁻. osti.gov This behavior allows for the use of anion exchange resins for its separation. osti.gov Strong base anion exchange resins like Dowex 1 and Dowex 21K have demonstrated effective adsorption of uranium from nitrate media. osti.govacs.org The process typically involves loading the uranium-bearing solution onto a column packed with the resin, where the anionic uranyl complex binds to the resin's functional groups. Impurities are washed away, and the purified uranium is then eluted (released) from the resin, often by changing the acid concentration. osti.govdtic.mil

Cation exchange resins, such as Amberlite IR-120, can also be employed. ekb.eg In this case, the positively charged uranyl cation (UO₂²⁺) is directly adsorbed onto the resin from solutions, typically at a controlled pH. ekb.eg

Extraction chromatography combines the selectivity of solvent extraction with the convenience of a chromatographic column process. A stationary phase, consisting of a porous support, is coated with a selective extractant. oecd-nea.org For instance, U/TEVA resin is highly selective for uranium and can be used to separate it from a wide range of impurities in nitric acid solutions. dtic.mil

Table 2: Examples of Ion Exchange and Chromatographic Resins for Uranyl Nitrate Recovery
Resin TypeExample ResinMechanismTypical ApplicationReference
Strong Base Anion ExchangeDowex 1, Dowex 21KAdsorption of anionic uranyl nitrate complexes [UO₂(NO₃)₃]⁻.Uranium recovery from concentrated nitrate solutions. osti.govacs.org
Strong Acid Cation ExchangeAmberlite IR-120Adsorption of the cationic uranyl ion (UO₂²⁺).Uranium removal from aqueous nitrate solutions. ekb.eg
Extraction ChromatographyU/TEVA ResinSelective extraction of uranium onto a solid support coated with an extractant.High-purity separation of uranium from complex matrices. dtic.mil

Actinide Partitioning and Transmutation Considerations

Advanced nuclear fuel cycles are being developed to further reduce the long-term radiological burden of nuclear waste. oecd-nea.orgoecd-nea.org A key strategy is Partitioning and Transmutation (P&T), which involves separating long-lived minor actinides (MAs), such as neptunium, americium, and curium, from the bulk of the waste and converting them into shorter-lived or stable isotopes via nuclear reactions. uknnl.cominl.gov

Separating MAs from uranium is a significant chemical challenge because their properties can be similar. In the standard PUREX process, the MAs remain with the fission products in the high-level liquid waste (HLLW) raffinate after the extraction of uranyl nitrate and plutonium. wikipedia.org To implement P&T, additional separation steps are required.

Several advanced processes have been developed to target MAs:

TRUEX Process: The TRansUranic EXtraction (TRUEX) process was designed to separate transuranic elements, including americium and curium, from acidic HLLW. pnnl.gov It uses an extractant, octyl(phenyl)-N,N-diisobutyl-carbamoylmethylphosphine oxide (CMPO), mixed with TBP in a hydrocarbon diluent. pnnl.gov This solvent can extract trivalent actinides from the PUREX raffinate. pnnl.gov

UREX+ Processes: This is a suite of modified PUREX processes. pnnl.gov For example, the UREX process can be tailored to extract only uranium, leaving plutonium and the MAs together in the raffinate for subsequent treatment, which can enhance proliferation resistance. anl.gov Further downstream processes are then needed to separate the MAs from the lanthanides. pnnl.gov

Co-crystallization: An alternative approach avoids solvent extraction by capitalizing on the co-crystallization of hexavalent actinides with uranyl nitrate hexahydrate (UNH). osti.gov Research has shown that under certain conditions, Np(VI) and Pu(VI) can co-crystallize with UNH, which could be leveraged for a group separation of hexavalent actinides. osti.gov

The separation and recovery of this compound are integral to nuclear waste minimization. By recycling uranium and plutonium through the PUREX process, the volume of high-level waste sent for geological disposal is significantly reduced. nuclearinst.comosti.gov This strategy maximizes the energy extracted from the original uranium ore and lessens the demand for fresh uranium mining. nuclearinst.comengconfintl.org

P&T strategies offer a path to further diminish the long-term impact of nuclear waste. inl.gov The radiotoxicity of spent fuel is dominated by plutonium and minor actinides for thousands of years. chalmers.se By separating these elements and transmuting them, the long-term radiotoxicity of the remaining waste can be reduced by a factor of up to 100. inl.gov This could potentially allow the waste to reach the radiotoxicity level of natural uranium ore in less than 1,000 years, compared to over 100,000 years without P&T. inl.gov This reduction in long-term heat generation and toxicity could ease the engineering requirements and increase the effective capacity of a geological repository. uknnl.com Furthermore, circular economy approaches, such as using existing stockpiles of depleted uranium to produce the uranyl nitrate needed for certain reprocessing operations, can further reduce the environmental footprint by minimizing primary resource extraction. engconfintl.org

Immobilization of Uranyl Species in Waste Forms

Following the separation of valuable components like uranyl nitrate, the remaining HLLW, which contains fission products and residual actinides, must be converted into a stable, solid waste form suitable for long-term disposal in a deep geological repository. tandfonline.cominl.gov The goal is to lock the radionuclides into a durable matrix that can resist leaching and withstand radiation damage over geological timescales. osti.gov

The primary technologies for immobilization are:

Vitrification: This is the most established and widely used method for HLLW immobilization. ceramics.org The process involves mixing the liquid waste with glass-forming materials (frit), typically borosilicate-based, and melting them at high temperatures. ceramics.org The molten mixture is poured into stainless steel canisters where it cools and solidifies into a monolithic glass, trapping the radioactive elements within its amorphous structure. osti.govceramics.org

Ceramic Waste Forms: Ceramics offer an alternative with potentially higher durability and waste loading for specific waste streams. tandfonline.com These are crystalline materials, often with structures analogous to highly stable natural minerals that have contained radioactive elements for billions of years. tandfonline.com Specific mineral phases like zirconolite (CaZrTi₂O₇), perovskite (CaTiO₃), and hollandite (BaAl₂Ti₆O₁₆) are chosen to host particular radionuclides within their crystal lattices. nih.govfrontiersin.org

Glass-Ceramics: These composite materials combine the benefits of both glasses and ceramics. tandfonline.com They are fabricated as a glass and then heat-treated to induce the growth of durable crystalline ceramic phases within the residual glass matrix. ceramics.org This approach offers the processing flexibility of glass while creating highly durable host phases for a wide range of radionuclides. tandfonline.comfrontiersin.org

Table 3: Comparison of Major Waste Forms for High-Level Waste Immobilization
Waste FormDescriptionAdvantagesLimitationsReference
Borosilicate GlassAmorphous solid matrix where waste is dissolved.Mature technology, process flexibility, accommodates wide range of elements.Lower waste loading for some elements compared to ceramics. osti.govceramics.org
CeramicCrystalline materials with structures like natural minerals.High chemical durability, high waste loading for specific radionuclides, long-term stability.Less flexible in accommodating variable waste streams, complex processing. tandfonline.comnih.gov
Glass-CeramicComposite of crystalline phases within a glass matrix.Combines durability of ceramics with processability of glass.More complex to formulate and process than glass alone. tandfonline.comfrontiersin.org

Incorporation into Glass and Ceramic Matrices

The vitrification of high-level radioactive waste (HLW) into a stable glass matrix is a well-established technology for ensuring its safe, long-term disposal. frontiersin.orgresearchgate.net Borosilicate glass is the most commonly used matrix material due to its structural flexibility, capacity to incorporate a wide variety of radionuclides, thermal stability, and high chemical durability. researchgate.netaps.orgresearchgate.net

In this process, uranyl nitrate is often used as the starting material to introduce uranium into the glass composition. researchgate.net The liquid HLW, which may contain uranyl nitrate after reprocessing, is mixed with glass-forming chemicals (e.g., silica, boron oxide) and melted at high temperatures (1373–1473K). researchgate.net Upon cooling, the mixture solidifies into a homogeneous glass, effectively dissolving and trapping the waste constituents, including the uranium ions, within its amorphous structure. frontiersin.orgresearchgate.net

Within the glass, uranium is typically present in its hexavalent state (U(VI)) as the uranyl ion (UO₂²⁺), acting as an intermediate component in the glass network. researchgate.net The uranyl species, with additional coordinating oxygen atoms, occupies sites within the interstices of the glass structure. researchgate.net The solubility of uranium in borosilicate glass is quite high, exceeding 40 wt% under oxidizing conditions, which are typical for the vitrification process. researchgate.net The resulting uranium-loaded glass serves as a durable waste form, designed to prevent the release of radionuclides into the environment over geological timescales. mdpi.com The long-term stability of such waste forms is supported by studies of natural, uranium-containing volcanic glasses that have successfully confined uranium for over 140 million years. mdpi.com

Table 1: Research Findings on Uranium Incorporation in Borosilicate Glass

Research Focus Key Findings Reference
Uranium Speciation In glasses produced from uranyl nitrate, uranium is primarily in U(VI) and U(V) states, forming UO₂²⁺ ions within the glass network. researchgate.net
Structural Role Uranium acts as an intermediate, occupying interstitial sites. It shares corners with the primary glass-forming units (e.g., SiO₄ tetrahedra) via oxygen atoms. aps.orgresearchgate.net
Solubility UO₃ solubility in borosilicate glass can be above 40 wt% in an air atmosphere but drops to about 10 wt% under reducing conditions. researchgate.net
Corrosion Rate The typical corrosion rate for borosilicate nuclear waste glasses via hydrolysis is approximately 0.1 μm/year. mdpi.com
Natural Analogue Silica-rich volcanic glasses aged 140–145 million years demonstrate the long-term reliability of silicate (B1173343) glass matrices for immobilizing uranium. mdpi.com

Development of Crystalline Waste Forms for Long-Term Containment

While vitrification is a mature technology, research into crystalline waste forms, such as ceramics and glass-ceramics, offers potential advantages for specific waste streams. frontiersin.orgmdpi.com These materials can offer higher waste loading capacities and, in some cases, superior chemical durability compared to glass, particularly for immobilizing actinides. researchgate.netmdpi.com

The fundamental principle behind ceramic waste forms is to incorporate radionuclides into the crystal lattice of highly durable mineral phases, mimicking the stability of natural minerals that have contained radioactive elements for billions of years. mdpi.com this compound can be a precursor in the synthesis of these uranium-bearing crystalline phases.

Various crystalline materials are under investigation:

Complex Oxides : Materials with structures like pyrochlore, zirconolite, and murataite are capable of incorporating a wide range of cations, including actinides like uranium and plutonium. mdpi.com

Silicates : Zircon, titanite, and britholite are examples of silicate minerals studied for their ability to host uranium. mdpi.com

Phosphates : Monazite and xenotime (B576624) are natural phosphate minerals known for their exceptional durability and capacity to immobilize actinides. mdpi.com

A novel area of research is the development of complex crystalline structures, such as uranyl borosilicates . The first example of such a phase, K₁.₈Na₁.₂[(UO₂)BSi₄O₁₂], was synthesized using hydrothermal methods. mdpi.com Its three-dimensional framework is composed of UO₆ octahedra linked by borosilicate chains, demonstrating the potential for creating new, structurally complex materials tailored for nuclear waste immobilization. mdpi.com The development of such crystalline materials is crucial for identifying new, robust phases for advanced nuclear fuel cycles and waste management strategies. mdpi.com

Table 2: Examples of Crystalline Waste Forms for Uranium Immobilization

Crystalline Phase Type Example Structure(s) Radionuclides Immobilized Synthesis Methods Reference
Simple Oxides Fluorite (e.g., UO₂, PuO₂) U, Np, Pu, Th Hot Isostatic Pressing (HIP), Sintering, Spark Plasma Sintering (SPS) mdpi.com
Complex Oxides Zirconolite, Pyrochlore, Murataite Actinides (U, Pu), Rare-Earth Elements, Cs, Sr HIP, Sintering mdpi.com
Silicates Zircon, Titanite U, Th Sintering mdpi.com
Phosphates Monazite, Xenotime, Apatite Actinides (U, Pu, Am, Cm), Rare-Earth Elements Sintering, Hot Pressing mdpi.com
Borosilicates K₁.₈Na₁.₂[(UO₂)BSi₄O₁₂] U Hydrothermal Synthesis mdpi.com

Long-Term Storage and Geological Disposal Implications

The ultimate goal of managing high-level radioactive waste, including materials containing this compound derivatives, is its permanent isolation from the biosphere. iaea.org The internationally accepted solution is deep geological disposal, which relies on a multi-barrier system to ensure safety over very long timescales. iaea.organdra.frworld-nuclear.org

The multi-barrier concept consists of a series of engineered and natural barriers:

The Waste Form : This is the primary barrier. As described above, the uranium and other radionuclides are immobilized within a durable matrix, such as borosilicate glass or a crystalline ceramic. andra.frwhiterose.ac.uk The waste form is designed to be highly resistant to leaching and dissolution should it ever come into contact with groundwater. researchgate.net

The Waste Canister : The waste form is sealed inside a robust, corrosion-resistant container, typically made of stainless steel or carbon steel. epj-conferences.org This canister provides containment for hundreds to thousands of years. whiterose.ac.uk

The Buffer/Backfill : The waste canisters are placed in disposal tunnels or boreholes and surrounded by a buffer material, such as bentonite (B74815) clay or concrete. andra.frworld-nuclear.org This layer restricts groundwater movement and protects the canister from mechanical damage.

The Geological Formation : The repository is sited deep underground (typically around 500 meters) within a stable geological formation. andra.fr Suitable host rocks include clay, crystalline rock (like granite), and salt deposits, chosen for their low permeability, high stability, and ability to retard the movement of any radionuclides that might eventually be released. iaea.organdra.friaea.org

The long-term safety of a geological repository is predicated on the passive performance of these barriers, without the need for active maintenance or institutional control. iaea.orgiaea.org this compound, as a component of the waste stream, is thus converted into a solid, stable form (glass or ceramic) that is a critical component of this long-term safety strategy. The chemical durability of this final waste form is a key parameter in safety assessments, which model the potential release and transport of radionuclides over periods extending to hundreds of thousands of years. epj-conferences.org

Table 3: Key Features of Deep Geological Disposal

Feature Description Purpose Reference
Depth Typically 500 meters or more below the surface. To isolate waste from human activities and surface phenomena like erosion. andra.fr
Host Rock Stable geological formations such as clay, granite, or salt. Provides a low-groundwater-flow environment and acts as a final, natural barrier to radionuclide migration. andra.friaea.org
Multi-Barrier System A system of nested engineered and natural barriers (waste form, canister, buffer, host rock). To provide redundant layers of protection and ensure long-term containment. iaea.orgepj-conferences.org
Passive Safety The repository is designed to be safe without the need for long-term human intervention. To remove the burden of managing the waste from future generations. iaea.organdra.fr
Timescale Designed to contain waste for as long as it remains hazardous (tens of thousands to millions of years). To protect human health and the environment over geological time. andra.friaea.org

Advanced Materials Science and Catalytic Applications of Dioxouranium 2+ ;dinitrate Derivatives

Uranyl-Based Framework Materials (MOFs, COFs, DAFs)

Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Donor-Acceptor Frameworks (DAFs) are classes of porous crystalline polymers built from molecular building blocks. The incorporation of uranyl ions as structural nodes or functional centers in these materials has led to a new family of frameworks with remarkable properties.

The synthesis of uranyl-based framework materials is a burgeoning field of research, yielding a wide array of structures with varying dimensionalities and topologies. nih.govnih.gov Common synthetic strategies include hydrothermal, solvothermal, and evaporation methods. nih.gov The choice of organic linkers, transition-metal salts (in the case of bimetallic frameworks), and reaction conditions like temperature and solvents has a profound influence on the final architecture of the resulting framework. nih.govnih.gov

Uranyl-based MOFs (UOFs) exhibit extensive structural diversity, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and complex three-dimensional (3D) frameworks, which can include interpenetrated networks. nih.govnih.gov For example, using the bifunctional ligand 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂bpdc) with uranyl ions and various transition metals has produced seven novel bimetallic coordination polymers with dimensionalities from 1D to 3D. nih.govresearchgate.net The uranyl cation typically adopts a tetragonal, pentagonal, or hexagonal bipyramidal geometry by coordinating with ligands around its equatorial plane. nih.gov

In the realm of COFs, novel synthetic routes are being explored. A "top-down" synthesis strategy has been developed, which can generate extended COF structures that are not accessible through traditional bottom-up methods. nih.govfigshare.com This approach has been successfully used to prepare COFs with applications in uranium removal, where sulfonic acid groups within the framework are responsible for the adsorption. acs.org Donor-acceptor (D-A) COFs, which feature alternating electron-donating and electron-accepting units, have also been synthesized. rsc.org These materials, such as TTT-DTDA, possess long-lived excited states that enable direct photoreduction of uranyl ions. acs.org

A key feature of uranyl-based framework materials is their permanent porosity, which is crucial for applications in storage, separation, and catalysis. wikipedia.org The Brunauer-Emmett-Teller (BET) surface area is a critical parameter for quantifying this porosity. Significant achievements have been made in synthesizing uranyl-based MOFs with exceptionally high surface areas.

Notably, a water-stable anionic mesoporous MOF, NU-1300, was synthesized with a tbo-type topology. wpmucdn.comsemanticscholar.org This material exhibits exceptionally large open cavities (3.9 nm) and, after activation with supercritical CO₂, achieves a record-high BET surface area of 2100 m²g⁻¹ for an actinide-based MOF. wpmucdn.comsemanticscholar.org Another example, COF-300, built from tetrahedral and linear building blocks, shows a permanent porosity with a surface area of 1360 m²g⁻¹. acs.org These high surface areas provide ample sites for gas adsorption and interaction with guest molecules.

MaterialFramework TypeBET Surface Area (m²/g)Pore/Cavity Size (nm)
NU-1300MOF21003.9
COF-300COF13600.72
UiO-68 Derived MOFsMOFNot specifiedNot specified

The unique structural and electronic properties of uranyl-based frameworks make them highly suitable for sensing and separation applications. wikipedia.org The luminescence of uranyl-containing MOFs can be harnessed for detecting specific analytes. For instance, urea-functionalized MOFs have demonstrated the ability to recognize nitro-analytes, a capability attributed to the orientation of urea (B33335) groups within the MOF's pores and supramolecular interactions. acs.org

For the detection of uranyl itself, a magnetic MOF substrate (ZIF-8 modified Fe₃O₄@SiO₂@Au) was developed for surface-enhanced Raman scattering (SERS) analysis. nih.gov This material demonstrated an excellent adsorption capacity for uranyl, allowing for its rapid and sensitive detection with an enhancement factor of 10⁶. nih.gov The substrate was successfully used to detect uranyl in tap and river water. nih.gov

In separation science, the engineered pores and surface chemistry of these frameworks allow for selective capture of molecules. The water-stable, anionic MOF NU-1300 can selectively absorb positively charged ions over negatively charged ones, enabling the efficient separation of organic dyes and even large biomolecules. wpmucdn.comsemanticscholar.org This selectivity is a direct result of the framework's anionic character and mesoporous structure. wpmucdn.com MOF-based materials are now widely reviewed for their potential in both uranium removal and sensing. nih.govacs.org

Functionalized Adsorbent Materials for Specific Element Capture

Beyond highly ordered frameworks, significant research has been dedicated to developing functionalized materials specifically designed as high-capacity and selective sorbents for uranyl ions. These materials are critical for environmental remediation of uranium-contaminated water and for extracting uranium from unconventional sources like seawater. nih.gov

The development of sorbents with high adsorption capacity for uranyl is a primary goal for efficient uranium extraction. A variety of materials have been functionalized with chelating groups that have a strong affinity for the uranyl ion. Among the most effective are materials functionalized with amidoxime (B1450833) groups. nih.govmdpi.com

Researchers have engineered a wide range of adsorbent materials, from functionalized polymers to advanced nanocomposites, demonstrating impressive uranyl uptake capacities. For example, a semiconducting covalent organic framework (NDA-TN-AO) showed high anti-biofouling activity and uranium extraction capacity. researchgate.net Another COF, XHOF-TAQ, can photocatalytically reduce soluble U(VI) to insoluble U(IV), achieving a capacity of 1708 mg-U g⁻¹. researchgate.net Phosphorylurea groups integrated into stable MOFs have also proven highly efficient, with saturation capacities reaching 217 mg U g⁻¹, which corresponds to one uranyl ion binding to every two functional groups. researchgate.netscilit.com Graphene/CNT nanocomposites functionalized with poly(amidoamine) (PAMAM) dendrimers have also been investigated, showing that higher-generation dendrimers lead to greater adsorption capacity due to an increased number of binding sites. bohrium.comarxiv.org

Adsorbent MaterialFunctional Group/TypeMaximum Adsorption Capacity (mg/g)Conditions
ZIF-67MOF1683.8Aqueous solution
XHOF-TAQCOF (Photocatalytic)1708Under light irradiation
PN@CNTPhosphorus Nitride Imide on CNT1006.9pH 5.0, 1.2V
Phosphorylurea-derived MOFMOF217Aqueous solution
TTT-DTDADonor-Acceptor COF123pH 5, 10h illumination
SWTC-PAO spongeAmidoxime9.1Natural seawater
AI11Amidoxime/Vinylphosphonic Acid3.3556 days in seawater

A major challenge in uranium extraction is achieving selectivity, particularly from complex matrices like seawater, where uranium exists at very low concentrations (≈3 ppb) amidst a high background of competing ions. nih.govyavuzlab.com Amidoxime-based polymer adsorbents have been identified as one of the most effective materials for sequestering uranium from seawater due to the high affinity of the amidoxime group for uranyl ions. mdpi.comresearchgate.net

However, other elements, notably vanadium, can compete for the same binding sites on amidoxime-based materials, reducing the efficiency of uranium uptake. yavuzlab.comresearchgate.net To overcome this, novel materials and strategies are being developed. Core-shell nanoparticles, such as MFe₂O₄-TiO₂ (where M=Mn, Fe, Zn, Co, or Ni) synthesized on montmorillonite (B579905) clay, have been assessed as selective adsorbents. researchgate.net These materials provide different interfaces and surfaces where uranyl ions can be selectively adsorbed over other potentially toxic metal ions. researchgate.net Another approach involves modifying the conditions of extraction; for example, acidifying seawater by bubbling CO₂ through it (to a pH of ≈5.4) has been shown to dramatically increase the uptake of uranyl by a porous amidoxime-functionalized polymer. yavuzlab.com This highlights that both the material design and the process conditions are critical for the selective capture of specific elements.

Catalytic Applications in Organic Transformations

The uranyl ion [UO₂]²⁺, the most common and stable aqueous ion of uranium, has emerged as a versatile and potent catalyst in a variety of organic transformations. bohrium.com Its unique electronic structure and reactivity, particularly upon photoexcitation, enable it to mediate reactions that are often challenging with conventional catalysts. The strong uranium-oxygen bonds and the high oxidation state of uranium (+6) in the uranyl moiety contribute to its stability, allowing for its use in aqueous environments and under aerobic conditions. bohrium.com This section explores the catalytic prowess of dioxouranium(2+);dinitrate and its derivatives in both homogeneous and heterogeneous systems.

Homogeneous Catalysis Mediated by Uranyl Complexes

This compound, commonly known as uranyl nitrate (B79036), has proven to be an effective homogeneous catalyst, particularly in photocatalytic applications. researchgate.net The fundamental principle behind its catalytic activity lies in the photoexcitation of the uranyl ion ([U(VI)O₂]²⁺). Upon irradiation with visible or UV light, a ligand-to-metal charge transfer (LMCT) occurs, generating a highly oxidizing excited state, [U(VI)O₂]²⁺*, with a reduction potential of approximately +2.6 V versus the saturated calomel (B162337) electrode (SCE). inmm.orgresearchgate.net This excited species can act as a powerful photo-oxidation catalyst, capable of initiating radical-based organic transformations. bohrium.com

A key mechanism in many uranyl-photocatalyzed reactions is hydrogen atom transfer (HAT). The excited uranyl species, behaving as a terminal oxygen radical (O=U(V)–O•), can abstract a hydrogen atom from a C-H bond in an organic substrate. bohrium.commdpi.com This generates a carbon-centered radical, which can then participate in various bond-forming reactions. bohrium.com

Research has demonstrated the utility of uranyl nitrate and its complexes in several key organic transformations:

C-C Bond Formation: Uranyl nitrate hexahydrate has been successfully employed as a photocatalyst for the direct conversion of C-H bonds to C-C bonds. mdpi.com Under blue light irradiation, it facilitates the functionalization of unactivated alkanes, ethers, and amides through radical addition to electrophilic olefins. mdpi.com For instance, the addition of cyclohexane (B81311) to 2-benzylidenemalononitrile, catalyzed by 8 mol% of uranyl nitrate hexahydrate in acetone, yielded the desired adduct in 96% isolated yield. mdpi.com This process is operationally simple and showcases the d-HAT (direct hydrogen atom transfer) capability of the uranyl cation. mdpi.com

C-H Bond Functionalization: Beyond C-C bond formation, uranyl nitrate catalyzes other C-H functionalizations. In 2016, researchers demonstrated the direct fluorination of unactivated aliphatic C-H bonds with moderate to high yields (55–95%) using uranyl nitrate as the catalyst. bohrium.commdpi.com While the substrate scope was somewhat narrow, it provided a crucial proof-of-concept for the involvement of uranyl species in radical processes. mdpi.com Uranyl-catalyzed alkynylation and olefination of amides have also been achieved through the photoexcitation of uranyl cations, which generate carbon-centered radicals via HAT for subsequent cross-coupling reactions. vcu.edu

Oxidation Reactions: Uranyl photocatalysis is effective for the selective oxidation of various functional groups. The oxidation of organic sulfides to either sulfoxides or sulfones can be controlled by the reaction conditions. bohrium.com In a related application, a phenanthroline-ligated uranyl nitrate complex was used for the photocatalytic oxidation of unfunctionalized C-H bonds to form cyclic esters and ketones. bohrium.com

C-N Bond Activation: Uranyl photoredox catalysis has been utilized to activate the strong C-N bond in anilines, converting them into phenols in an aqueous environment. researchgate.net The mechanism involves a single-electron transfer (SET) from the protonated aniline (B41778) to the excited uranyl catalyst, followed by an oxygen atom transfer from a uranyl peroxide species formed by water-splitting. researchgate.net

Hydrosilylation of Aldehydes: Uranyl triflate, [UO₂(OTf)₂], a derivative, has shown high activity as a Lewis acid catalyst in the hydrosilylation of aldehydes. documentsdelivered.com The reaction outcome is dependent on the silane (B1218182) used; triethylsilane leads to the formation of symmetric ethers, whereas triisopropylsilane (B1312306) yields silylated alcohols. documentsdelivered.com

The catalytic performance of uranyl complexes can be fine-tuned by modifying the ancillary ligands. For example, hydrocarbon-soluble uranyl nitrate complexes supported by substituted phenanthroline (Ph₂phen) ligands have been studied as photocatalysts for C-H bond functionalization. researchgate.netresearchgate.net These ligands can enhance light absorption and provide control over the H-atom abstraction step through dispersion forces between the substrate and the ligand. researchgate.netresearchgate.net

Table 1: Homogeneous Catalytic Applications of this compound and Derivatives
Reaction TypeCatalystSubstrate(s)Key FindingsCitation(s)
C-H to C-C Bond ConversionUranyl nitrate hexahydrateCycloalkanes, ethers, amides + electrophilic olefinsEfficient photocatalytic formation of C-C bonds via direct hydrogen atom transfer (HAT) under blue light. mdpi.com
C-H FluorinationUranyl nitrateUnactivated aliphatic C-H bondsProof-of-concept for radical fluorination with yields of 55-95%. bohrium.commdpi.com
Oxidation of SulfidesUranyl nitrate/acetate (B1210297)Organic sulfidesSelective oxidation to sulfoxides or sulfones depending on the presence of phosphoric acid. bohrium.com
C-N Bond ActivationUranyl nitrateAnilinesPhotoredox-catalyzed conversion of anilines to phenols with water as the oxygen source. researchgate.net
Hydrosilylation of Aldehydes[UO₂(OTf)₂]Aromatic and aliphatic aldehydesSelective formation of ethers (with Et₃SiH) or silylated alcohols (with ⁱPr₃SiH). documentsdelivered.com
C-H Alkynylation/OlefinationUranyl nitrateAmides + alkynyl/alkenyl bromidesPhotoexcited uranyl cations generate carbon-centered radicals for cross-coupling. vcu.edu

Heterogeneous Catalysis Using Uranyl-Incorporated Materials

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, researchers have developed heterogeneous catalysts by incorporating uranyl species into solid supports. This approach not only facilitates catalyst separation but can also enhance catalytic activity and stability. acs.org

Uranyl-Organic Frameworks (UOFs): Metal-organic frameworks (MOFs) provide a crystalline and porous environment to immobilize and spatially isolate catalytically active species. acs.org NU-1301, a mesoporous uranyl-based MOF, has been synthesized and used as a robust heterogeneous photocatalyst for the C-H fluorination of alkanes under visible light. acs.org By immobilizing the uranyl ions within the framework, the stability of the highly reactive U(V) intermediate, formed upon photoexcitation, is enhanced. This leads to higher turnovers and greater stability compared to the homogeneous uranyl nitrate catalyst. acs.org

Uranyl-Polyoxometalates (POMs): Polyoxometalates are robust inorganic clusters that can be combined with uranyl ions to create efficient heterogeneous catalysts. A uranyl-POM compound, Na₃[H₁₉(UO₂)₂(μ₂-O)(Se₂W₁₄O₅₂)₂]·41H₂O (denoted as U2), was synthesized and shown to be an effective visible-light-responsive photocatalyst for the oxidative coupling of amines. nih.gov The incorporation of uranyl groups extended the light absorption range of the material and improved charge separation efficiency. This synergistic effect resulted in a high yield (98.7%) for the oxidative coupling of benzylamine, with the catalyst demonstrating excellent recyclability over five cycles. nih.gov

Catechol Polymerization: Uranyl ions have also been observed to act as catalysts in the polymerization of catechol, a model compound for functional groups in natural organic matter. researchgate.net Spectroscopic studies revealed that uranyl forms outer-sphere complexes with catechol initially, and over time, facilitates the formation of C-C bonds between catechol ligands, leading to polymerization. The uranyl ions remain in solution while the polycatechol material precipitates, demonstrating the catalytic role of uranium in this transformation. researchgate.net

Table 2: Heterogeneous Catalytic Applications of Uranyl-Incorporated Materials
Catalyst SystemMaterial TypeReaction TypeKey FindingsCitation(s)
NU-1301Uranyl-Organic Framework (UOF)C-H FluorinationEnhanced photocatalytic activity and stability compared to homogeneous uranyl nitrate due to stabilization of the U(V) intermediate. acs.org
U2 (Uranyl-POM)Uranyl-Polyoxometalate (POM)Oxidative Coupling of AminesHigh yield (98.7%) and excellent recyclability; synergistic effect between uranyl and POM enhances catalytic activity. nih.gov
Aqueous Uranyl Ions- (acts as catalyst for substrate polymerization)Catechol PolymerizationCatalyzes the formation of C-C bonds between catechol ligands, leading to a humic-like material. researchgate.net

Sensing and Detection Technologies for Uranium

The detection and quantification of uranium are crucial for environmental monitoring, nuclear safeguards, and public health. The uranyl ion (UO₂²⁺), being the most stable and soluble form of uranium in aqueous environments, is a primary target for sensing technologies. acs.orgnih.gov Various analytical methods have been developed, with many leveraging the unique chemical and photophysical properties of uranyl complexes.

Electrochemical Sensors: Electrochemical methods offer portability, rapid response, and high sensitivity for uranium detection. mdpi.comresearchgate.net

Ion-Selective Electrodes (ISEs): These sensors use a membrane containing a specific ionophore that selectively binds to uranyl ions, translating the concentration into an electrical signal. mdpi.comazosensors.com Ligands containing phosphate (B84403), phosphine (B1218219) oxide, or salphen derivatives have been incorporated into these membranes to achieve high selectivity and low detection limits. mdpi.com

Stripping Voltammetry: This technique involves pre-concentrating uranyl ions onto an electrode surface by reduction to insoluble UO₂, followed by stripping them off electrochemically to generate a signal proportional to the concentration. acs.org Gold nanoparticle-modified electrodes have been used to enhance the sensitivity of this method, achieving detection limits as low as 0.3 μg/L. bohrium.com Modifying glassy carbon electrodes with polymers like poly(Nile blue) has also proven effective for determining uranium in natural water samples. researchgate.net

Fluorescent and Luminescent Probes: The intrinsic luminescence of the uranyl ion is a key feature exploited in many optical sensors. cambridge.org The green photoluminescence of the uranyl ion, resulting from an electronic transition, can be detected in samples with uranium content as low as 1 ppm. cambridge.org

Fluorescence Quenching/Enhancement: Many fluorescent sensors operate by a change in their fluorescence intensity upon binding to uranyl ions. A triphenylamine-based flavonoid probe, for instance, shows strong fluorescence quenching in the presence of UO₂²⁺, allowing for its detection with a good linear relationship. mdpi.com In other systems, the interaction with uranyl can lead to a "turn-on" fluorescence response. researchgate.net

Ratiometric Fluorescence: To improve accuracy, ratiometric sensors are designed using two types of quantum dots (e.g., carbon dots and CdTe QDs). acs.org The presence of uranyl quenches the fluorescence of one QD while the other remains constant, leading to a color change that can be analyzed, even with a smartphone-based device for on-site detection. acs.org

DNAzyme-Based Sensors: Highly sensitive and selective sensors have been developed using DNAzymes that are specifically activated by uranyl ions. nih.gov In one design, a DNA enzyme, in the presence of UO₂²⁺, cleaves a substrate strand, separating a fluorophore from a quencher and causing a dramatic increase in fluorescence. This method achieves an exceptionally low detection limit of 11 parts per trillion. nih.gov

Spectrographic and Radiometric Detection:

Gamma-Ray Detection: For nuclear safeguards, gamma-ray signatures of uranyl nitrate are monitored to detect potential diversion of nuclear material. inmm.orgresearchgate.net Facilities like the Uranyl Nitrate Calibration Loop Equipment (UNCLE) at Oak Ridge National Laboratory are used to simulate industrial streams and validate the sensitivity of detectors like sodium iodide and germanium detectors to various concentrations of uranyl nitrate. inmm.orgresearchgate.net

UV-Vis Spectrophotometry: This technique relies on the change in the absorption spectrum of a ligand when it complexes with uranyl ions. It offers a simple and rapid method for analysis. azosensors.comnih.gov

Table 3: Technologies for Sensing and Detection of Uranium (Uranyl Ion)
TechnologyPrincipleExamples/Key FeaturesDetection LimitCitation(s)
Electrochemical SensorsIon-selective binding or stripping voltammetryIon-selective membranes with phosphate or salphen ionophores; Gold nanoparticle-modified electrodes for stripping voltammetry.~0.19 - 0.3 μg/L bohrium.commdpi.comresearchgate.net
Fluorescent ProbesFluorescence quenching, enhancement, or ratiometric responseFlavonoid-based probes (quenching); Ratiometric sensors with quantum dots; DNAzyme-based catalytic beacons (enhancement).11 parts per trillion (DNAzyme) mdpi.comacs.orgnih.gov
Luminescence SpectroscopyIntrinsic photoluminescence of the uranyl ionTime-resolved laser-induced fluorescence spectroscopy (TRLFS) used to characterize uranyl species. Detects U down to 1 ppm in minerals.~1 ppm (in agate) cambridge.orgiaea.org
Gamma-Ray DetectionDetection of characteristic gamma-ray emissionsUsed in nuclear safeguards to monitor uranyl nitrate streams with NaI or HPGe detectors.Concentration-dependent inmm.orgresearchgate.net
UV-Vis SpectrophotometryChange in absorption spectrum upon complexationLigands that change color or UV-Vis absorption profile upon binding UO₂²⁺.Varies with ligand azosensors.comnih.gov

Computational and Theoretical Insights into Dioxouranium 2+ ;dinitrate Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in uranyl nitrate (B79036) complexes. These calculations solve approximations of the Schrödinger equation to predict molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. rsc.org It has been applied to uranyl nitrate complexes to investigate their stability, which is influenced by the polarizability of the coordinating ligands and the minimization of steric hindrance. rsc.org The electrostatic interaction between the ligands and the uranium(VI) center is a crucial factor in determining the stability of these complexes. rsc.org

Studies using DFT have shown that in aqueous solutions, the uranyl ion (UO₂²⁺) is typically coordinated by five water molecules in its equatorial plane. tandfonline.comresearchgate.net When nitrate ions are present, they can replace these water molecules, maintaining the five-fold coordination. tandfonline.comresearchgate.net The binding of nitrate to the uranyl ion in an aqueous environment is predominantly monodentate, although some bidentate coordination can also occur. tandfonline.comresearchgate.net The structure of aqua uranyl nitrate complexes has been shown to have a hexagonal bipyramidal arrangement of eight oxygen atoms around the central uranium atom. aesj.or.jp The inclusion of water molecules from the second coordination sphere in calculations, which form hydrogen bonds with the inner water molecules, is important for accurately predicting the complex's structure and stability. aesj.or.jp

Table 1: Selected DFT Calculated Properties of Uranyl Nitrate Complexes

PropertyFindingReference
Coordination in Aqueous Solution Uranyl ion is typically hydrated by 5 water molecules in the equatorial plane. Nitrate ions can replace water molecules, preserving the five-fold coordination. tandfonline.comresearchgate.net
Nitrate Binding Mode Primarily monodentate in aqueous solution, with a minor occurrence of bidentate binding. tandfonline.comresearchgate.net
Complex Geometry Approximately a hexagonal bipyramidal arrangement of eight oxygen atoms around the central uranium atom. aesj.or.jp
Influence of Outer Sphere Water Water molecules in the second coordination sphere contribute significantly to the stability of aqua uranyl nitrate complexes through hydrogen bonding. aesj.or.jp

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. These methods, including Hartree-Fock (HF) and post-Hartree-Fock methods, have been employed to study the electronic structure and bonding of the uranyl cation (UO₂²⁺) and its complexes with nitrate. acs.orgacs.org Such calculations provide insights into the gross features of their bonding and charge distribution. acs.orgacs.org

For instance, ab initio molecular orbital calculations have been used to investigate the structure and stability of nitrate complexes of the uranyl ion. acs.org These studies have determined optimized bond lengths and have been used to develop molecular mechanics potentials that can reproduce the ab initio results with less computational effort. acs.org Relativistic multiconfigurational ab initio calculations, which include spin-orbit interactions, have been successfully used to interpret complex experimental data like resonant inelastic X-ray scattering (RIXS) maps of the uranyl ion. nih.govresearchgate.net These advanced calculations allow for a detailed understanding and unambiguous assignment of the electronic states involved in such spectroscopic measurements. nih.govresearchgate.net

Table 2: Applications of Ab Initio Methods to Uranyl Systems

MethodApplicationKey InsightReference
Molecular Orbital Calculations Study of structure and stability of uranyl nitrate complexes.Provides optimized geometries and informs the development of simpler molecular mechanics models. acs.org
Relativistic Multiconfigurational Calculations Calculation and interpretation of 3d4f Resonant Inelastic X-ray Scattering (RIXS) maps of the uranyl ion.Enables detailed understanding and assignment of intermediate and final electronic states in complex spectra. nih.govresearchgate.net

Relativistic Effects in Uranyl Systems

Due to the high atomic number of uranium, relativistic effects, which are consequences of Einstein's theory of relativity on the behavior of electrons, become significant and must be considered in accurate theoretical descriptions of uranyl systems. nih.govarxiv.org Electrons in orbitals close to the uranium nucleus can reach speeds comparable to the speed of light, which alters their mass and energy. arxiv.orgarxiv.org

Computational studies on uranium dioxide (UO₂) have demonstrated that non-relativistic calculations produce results that deviate significantly from experimental values for properties like lattice constants and band gaps. arxiv.orgarxiv.org In contrast, scalar-relativistic calculations provide much more accurate geometric properties. arxiv.orgarxiv.org For an even more precise analysis, full-relativistic calculations that include spin-orbit coupling are necessary. arxiv.orgarxiv.org The inclusion of spin-orbit coupling is crucial for explaining the magnetic structures of some uranium compounds. aps.org Relativistic effects also influence the electronic energy levels of the uranyl ion, and relativistic effective core potentials are used in calculations to accurately compute its ground and excited electronic states. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of how systems like uranyl nitrate in solution behave.

Modeling Solvent Effects and Solution Dynamics

Molecular dynamics simulations have been extensively used to investigate the behavior of uranyl nitrate in aqueous solutions. researchgate.nettandfonline.com These simulations provide detailed information about the structure of the solution, the hydration of the uranyl ion, and the association with nitrate ions. researchgate.nettandfonline.com In aqueous solution, the uranyl ion is generally hydrated by five water molecules in its equatorial plane. tandfonline.com When nitrate ions associate with the uranyl ion, they typically replace a water molecule, maintaining the five-fold coordination. tandfonline.com

The concentration of nitric acid has a significant impact on the speciation of uranyl nitrate complexes. researchgate.nettandfonline.com As the concentration of nitric acid increases, the formation of uranyl complexes with a higher number of nitrate ligands also increases. researchgate.nettandfonline.com At lower to moderate acid concentrations, the dominant species is the divalent uranyl ion hydrated by five water molecules. tandfonline.com The dynamics of the solution, including the orientational mobility of water molecules, are also affected by the concentration of uranyl nitrate, with mobility decreasing as the concentration increases. rsc.org

Table 3: Insights from MD Simulations of Uranyl Nitrate in Solution

Aspect StudiedKey FindingReference
Uranyl Ion Hydration The uranyl ion is generally coordinated by five water molecules in its equatorial plane in aqueous solution. tandfonline.com
Nitrate Association Nitrate ions replace water molecules in the coordination sphere, primarily in a monodentate fashion. tandfonline.com
Effect of Nitric Acid Concentration Increasing nitric acid concentration leads to the formation of uranyl complexes with more nitrate ligands. researchgate.nettandfonline.com
Solution Dynamics The orientational mobility of water molecules decreases with increasing uranyl nitrate concentration. rsc.org

Simulations of Interfacial Adsorption and Transport Phenomena

Molecular dynamics simulations are also a valuable tool for studying the behavior of uranyl nitrate at interfaces, such as between a liquid and a solid surface. This is crucial for understanding environmental transport and the performance of materials in nuclear applications.

Simulations have been used to investigate the adsorption of uranyl ions onto the surfaces of clay minerals like lizardite (B79139) and kaolinite (B1170537). rsc.org These studies show that uranyl ions primarily adsorb to the siloxane surfaces of these clays (B1170129) through outer-sphere complexation, which is mediated by water molecules. rsc.org The extent of adsorption is influenced by the type of counter-ions present in the solution, with different adsorption trends observed for different clay minerals. rsc.org The diffusion of uranyl ions within the pores of these clays also varies depending on the counter-ion. rsc.org Such simulations provide fundamental insights into the mechanisms that control the mobility of uranium in the environment.

Table 4: Summary of MD Simulation Findings on Uranyl Adsorption and Transport

System/PhenomenonKey FindingReference
Adsorption on Clay Minerals Uranyl ions adsorb onto siloxane surfaces of lizardite and kaolinite primarily through outer-sphere complexation. rsc.org
Influence of Counter-Ions The extent of uranyl adsorption and the order of adsorption preference depend on the specific counter-ions (e.g., nitrate, carbonate, sulfate) present in the solution and the type of clay mineral. rsc.org
Diffusion in Clay Pores The diffusion coefficients of uranyl ions in clay pores are dependent on the counter-ion, with the order being NO₃⁻ > SO₄²⁻ > CO₃²⁻ in both lizardite and kaolinite. rsc.org

Thermodynamic Modeling and Speciation Calculations

Thermodynamic modeling and speciation calculations are crucial for understanding the behavior of dioxouranium(2+);dinitrate, commonly known as uranyl nitrate, in various chemical environments. These computational approaches are particularly important in the context of nuclear fuel reprocessing, where accurate predictions of chemical behavior are essential.

Development of Activity Coefficient Models

Several models are frequently employed to describe the non-ideal behavior of electrolyte solutions containing uranyl nitrate. These include the Pitzer model, the extended UNIQUAC (eUNIQUAC) model, the electrolyte Non-Random Two-Liquid (eNRTL) model, and the Specific Ion Interaction Theory (SIT). researchgate.net Comparisons of these models have been conducted to determine their accuracy in estimating the distribution coefficients of uranyl nitrate and nitric acid in solvent extraction systems, which are vital for processes like PUREX (Plutonium and Uranium Recovery by Extraction). researchgate.netiaea.org

For instance, one study compared the effectiveness of eUNIQUAC, eNRTL, Pitzer, and SIT models for estimating the distribution of uranyl nitrate and nitric acid in Tri Butyl Phosphate (B84403) (TBP) and Tri iso Amyl Phosphate (TiAP). researchgate.net The results indicated that the eUNIQUAC model provided the lowest root-mean-square deviation (RMSD) for the estimation of uranyl nitrate and nitric acid extraction in TiAP and TBP, respectively. researchgate.net

The Pitzer equations are another significant tool for calculating activity coefficients. sciencepublishinggroup.com Research has focused on evaluating and refining Pitzer parameters to improve the prediction of activity coefficients for both uranyl nitrate and nitric acid. nih.gov By comparing calculated activity coefficients with experimental data, researchers can select the most accurate set of Pitzer parameters. nih.gov For example, while some parameter sets predict uranyl nitrate activity coefficients well, they may show large deviations for nitric acid. nih.gov Modified Pitzer parameters have been developed to ensure no significant deviation is observed in the prediction of all experimental data. nih.gov

Zdanovskiy's rule, in conjunction with Mikulin's equations, offers another method to calculate molal activity coefficients in mixed solutions of uranyl nitrate and nitric acid. sciencepublishinggroup.com This approach allows for the use of data from binary solutions to determine the thermodynamic properties of more complex mixed solutions. sciencepublishinggroup.com

ModelDescriptionApplication in Uranyl Nitrate Systems
Pitzer ModelA semi-empirical model that describes the thermodynamic properties of electrolyte solutions. It uses specific interaction parameters for each ion pair.Used to calculate activity coefficients of uranyl nitrate and nitric acid in aqueous mixtures. iaea.orgnih.gov Parameters are refined by comparing with experimental data. nih.gov
UNIQUAC (Universal Quasi-Chemical)A model based on the concept of local compositions. The extended version (eUNIQUAC) is used for electrolyte systems.Compared with other models for estimating uranyl nitrate and nitric acid distribution coefficients in solvent extraction. researchgate.net
eNRTL (electrolyte Non-Random Two-Liquid)An extension of the NRTL model for electrolyte systems, accounting for both short-range and long-range interactions.Used to describe non-idealities in the aqueous phase during the extraction of uranyl nitrate. researchgate.net
SIT (Specific Ion Interaction Theory)A simpler model than Pitzer's, often used for estimating activity coefficients in ionic media of high and constant ionic strength.Compared with other models for accuracy in uranyl nitrate systems. researchgate.net
Zdanovskiy's Rule and Mikulin's EquationsAllows for the calculation of activity coefficients in mixed electrolyte solutions based on the properties of the binary solutions.Applied to calculate molal activity coefficients for mixed solutions of uranyl nitrate and nitric acid. sciencepublishinggroup.com

Prediction of Phase Equilibria and Solubility Limits

Predicting the phase equilibria and solubility limits of this compound is fundamental for processes such as the crystallization of uranium. researchgate.net The solubility of uranyl nitrate, particularly as uranyl nitrate hexahydrate (UNH), is significantly influenced by factors like nitric acid concentration and temperature. xylenepower.com

Thermodynamic models are employed to predict the solubility curves of uranyl nitrate in nitric acid solutions. researchgate.net Experimental data has shown that the solubility of UNH decreases as the concentration of nitric acid increases. xylenepower.com This is advantageous in separation processes, as it allows for the controlled crystallization of uranium. xylenepower.com For instance, to maintain high concentrations of uranium in solution for crystallization, the initial nitric acid concentration must be above 4 mol/l. researchgate.net

The yield of UNH crystallization can be calculated based on the solubility limits at different temperatures and nitric acid concentrations. xylenepower.com Studies have demonstrated that cooling a saturated uranyl nitrate solution from 50 ºC to 2 ºC can result in over 70% recovery of uranium mass at various nitric acid concentrations, with nearly quantitative recovery at an initial concentration of 4 M HNO3. xylenepower.com

The Gibbs free energy of formation is a crucial parameter derived from solubility measurements that allows for the calculation of solubility and relative stability under conditions not directly studied in the laboratory. nd.edu A comprehensive thermodynamic database is essential for modeling the relative stabilities of various uranyl minerals and predicting the concentration of uranium in equilibrium with these phases. nd.edu

Initial Nitric Acid Concentration (N)Uranyl Nitrate Solubility at 50 °C (g/L)
4.0Data not specified in provided context
8.5Data not specified in provided context

Solubility of uranyl nitrate hexahydrate (UNH) decreases with increasing nitric acid concentration. xylenepower.com

Machine Learning and Data Science Approaches in Uranyl Chemistry

In recent years, machine learning (ML) and data science have emerged as powerful tools to accelerate research and development in materials science and chemistry, including the complex chemistry of uranium compounds. nsf.gov These approaches offer new ways to predict material properties, discover new materials, and analyze large and complex datasets. aps.orgnih.gov

Predictive Modeling for Material Discovery

Machine learning algorithms are increasingly being used to establish structure-property relationships that can guide the discovery of new materials with desired properties. aps.org In the context of uranium chemistry, ML models can be trained on existing experimental and computational data to predict the properties of novel compounds. aps.organl.gov

One approach involves using descriptors that represent the structural parameters of a compound and the electron shell occupations of the cations to train ML models. aps.org For example, the random forest regression algorithm has been successfully used to predict the spin and orbit moment size in uranium-based compounds with a high degree of accuracy. aps.org Similarly, the random forest classification algorithm can predict the magnetic ordering (paramagnetic, ferromagnetic, or antiferromagnetic) of these systems with significant accuracy. aps.org

These predictive models can drastically reduce the time and cost associated with the traditional trial-and-error approach to materials discovery. anl.gov By identifying promising candidate materials computationally, researchers can focus their experimental efforts on the most likely candidates for successful synthesis. anl.gov While these studies often focus on a broad class of uranium compounds, the methodologies can be adapted to target specific systems involving this compound for the discovery of new materials with applications in areas like nuclear energy and waste management.

Machine Learning AlgorithmApplication in Uranium ChemistryPredicted Properties
Random Forest RegressionPredicting magnetic properties of uranium-based compounds. aps.orgSpin and orbit moment size. aps.org
Random Forest ClassificationPredicting magnetic ordering in uranium-based systems. aps.orgParamagnetic, ferromagnetic, or antiferromagnetic ordering. aps.org

Analysis of Large-Scale Experimental Datasets

The complex chemical systems involving this compound often generate large and intricate experimental datasets, for example, from spectroscopic measurements. pnnl.govfrontiersin.org Data science techniques, particularly chemometrics, provide the tools to extract meaningful information from this complex data. pnnl.gov

Chemometrics is a form of chemical data science that uses statistical and mathematical methods to analyze chemical data. pnnl.gov In the context of uranyl chemistry, techniques like partial least squares regression (PLSR) and support vector regression (SVR) have been used to build quantitative models from Raman spectroscopy data. frontiersin.org These models can correlate spectral features with the concentrations of species in solution, such as U(VI) and HNO3. frontiersin.org This is particularly useful for online monitoring in environments like molten salt reactors, where real-time information about the chemical composition is crucial for safe and efficient operation. pnnl.gov

Multivariate analysis offers several advantages over univariate methods, including the ability to account for changes in spectral band properties (position, width, shape), multivariate signal averaging, and outlier detection. frontiersin.org By applying these methods, researchers can deconstruct complex, overlapping spectral data to identify the "fingerprints" of individual chemical species, like uranium, and quantify their presence even in a mixture of many other chemicals. pnnl.govacs.org This allows for a deeper understanding of speciation and chemical interactions in these complex systems. acs.org

Historical Perspectives and Evolution of Research in Dioxouranium 2+ ;dinitrate Chemistry

Early Discoveries and Fundamental Studies of Uranyl Compounds

The history of uranyl compounds predates the discovery of radioactivity. The element uranium was discovered in 1789 by the German chemist Martin Heinrich Klaproth. nih.gov In 1841, Eugène-Melchior Péligot isolated the first sample of uranium metal. wikipedia.org The use of pitchblende, a uranium oxide, to color ceramic glazes yellow dates back to the Roman Empire in 79 AD. wikipedia.org

In the 19th century, uranyl nitrate (B79036) found applications in photography. wikipedia.orgwikipedia.org J. Charles Burnett, a Scotsman, developed the first uranium printing processes, known as "uranotypes," between 1855 and 1857, using uranyl nitrate as the photosensitive salt. wikipedia.org These prints were valued for their unique tones and permanence. wikipedia.org Uranium papers were commercially available until the late 19th century, eventually being replaced by more sensitive silver halide-based methods. wikipedia.org Beyond photography, uranyl salts were used as mordants for silk and wool, and in the leather and wood industries for stains and dyes. wikipedia.org

A pivotal moment in the history of science occurred in 1896 when Henri Becquerel discovered radioactivity by using a uranium salt, potassium uranyl sulfate. purdue.edu He observed that the uranium salt emitted a form of radiation that could expose a photographic plate even when wrapped in black paper, independent of sunlight exposure. purdue.edu This discovery, which laid the groundwork for the fields of nuclear physics and chemistry, was directly linked to a uranyl compound. purdue.edu

Early chemical literature also reflects the growing interest in uranyl compounds. In 1890, Czech chemist Jaroslav Formánek published an article on uranyl chromate (B82759) and its double salts. acs.org Five years later, Fanny R. M. Hitchcock at the University of Pennsylvania extensively described tungstates and molybdates of rare earths, including uranyl salts, in her Ph.D. thesis. acs.org

Key Milestones in the Understanding of Uranyl Coordination

The understanding of the coordination chemistry of the uranyl ion (UO₂²⁺) has evolved significantly over time. The uranyl ion is characterized by a linear O=U=O structure with a positive charge. wikipedia.orgwikipedia.org The uranium atom in the uranyl ion is capable of coordinating with additional ligands in the equatorial plane, perpendicular to the linear uranyl unit. wikipedia.org

Neutron diffraction studies have been instrumental in elucidating the structure of uranyl nitrate complexes. In the solid state, the uranyl center is linear with short U=O bonds. wikipedia.org In the equatorial plane, the uranium atom is typically coordinated to six oxygen atoms from bidentate nitrate ligands and water molecules. wikipedia.orgwikipedia.org The U-O bonds in the equatorial plane are significantly longer than the U=O bonds of the uranyl moiety. wikipedia.orgwikipedia.org

The coordination of the nitrate ligand to the uranyl center has been a subject of detailed investigation. The nitrate ion can coordinate in a monodentate (η¹) or bidentate (η²) fashion. acs.orgnih.gov The preferred coordination mode is influenced by factors such as inter-ligand repulsion, solvation, and the number of nitrate ligands present. acs.orgnih.gov For instance, in the trinitrate complex [UO₂(NO₃)₃]⁻, the bidentate (η²) coordination is favored, leading to a coordination number of 6 for the uranium atom. acs.orgnih.gov In aqueous solutions, the coordination environment is also influenced by the presence of water molecules, which can compete with nitrate ligands for coordination sites. acs.orgnih.gov

The study of uranyl coordination chemistry has expanded to include a wide variety of organic and inorganic ligands. The choice of polydentate organic ligands is crucial for applications such as the selective complexation and separation of the uranyl ion. researchgate.net The development of new ligands with high affinity and selectivity for the uranyl ion remains an active area of research. nih.gov

Table 1: Coordination Properties of Uranyl Nitrate Complexes

ComplexCoordination Number (CN) of UraniumNitrate Coordination ModeEnvironment
[UO₂(NO₃)₃]⁻6η² (bidentate)Water and gas phase acs.orgnih.gov
[UO₂(NO₃)(H₂O)₄]⁺5 (in gas phase)η² (bidentate)Gas phase nih.gov
[UO₂(NO₃)(H₂O)₄]⁺5 (in aqueous solution)η¹ (monodentate)Aqueous solution acs.orgnih.gov

Influence of Nuclear Energy Development on Uranyl Research

The advent of the nuclear age in the mid-20th century profoundly impacted research on uranium compounds, including uranyl nitrate. The discovery of nuclear fission by Otto Hahn and Fritz Strassmann in 1938, and its theoretical explanation by Lise Meitner and Otto Frisch, opened the door to the possibility of a self-sustaining nuclear chain reaction. ebsco.comworld-nuclear.org This led to the initiation of the Manhattan Project during World War II, a massive research and development undertaking aimed at producing the first nuclear weapons. ebsco.comnuclearmuseum.org

Uranyl nitrate became a key compound in the nuclear fuel cycle. wikipedia.orgmdpi.com It is the primary intermediate in the reprocessing of spent nuclear fuel. wikipedia.orgacs.org In this process, used fuel rods are dissolved in nitric acid to produce a solution of uranyl nitrate. nih.govwikipedia.org This step is crucial for separating uranium and plutonium from fission products and other actinides. nih.govmdpi.com

A significant development in this context was the PUREX (Plutonium and Uranium Recovery by Extraction) process, which utilizes the solubility of uranyl nitrate in certain organic solvents. wikipedia.org Specifically, uranyl nitrate forms a lipophilic adduct with tributyl phosphate (B84403) (TBP), allowing for its selective extraction from the aqueous nitric acid solution into an organic phase. wikipedia.orgacs.org This solvent extraction method is a cornerstone of nuclear fuel reprocessing. wikipedia.org

The demand for enriched uranium, which has a higher concentration of the fissile isotope uranium-235, also drove research into uranium chemistry. ebsco.comworld-nuclear.org Uranyl nitrate is a precursor in the production of uranium hexafluoride (UF₆), the volatile compound used in uranium enrichment processes such as gaseous diffusion and gas centrifugation. acs.orgmdpi.com

The need for a deeper understanding of uranium's behavior under various conditions, particularly in the context of nuclear waste management and environmental remediation, has continued to fuel research into uranyl chemistry. nih.gov This includes studies on the solubility, speciation, and transport of uranyl compounds in the environment. osti.gov

Prominent Research Groups and Their Foundational Contributions

The advancement of our understanding of dioxouranium(2+);dinitrate and related compounds is the result of the cumulative efforts of numerous scientists and research groups over several decades.

The early 20th-century research by Marie and Pierre Curie in Paris was foundational to the field of radioactivity. purdue.edu Their work, which followed Becquerel's initial discovery, led to the isolation of polonium and radium and a deeper understanding of the nature of radioactive decay. purdue.edu

During the Manhattan Project, several research groups in the United States made critical contributions. The team led by Enrico Fermi at the University of Chicago achieved the first self-sustaining nuclear chain reaction in 1942. ebsco.com At Columbia University, Harold Urey , who had won the Nobel Prize in Chemistry in 1934 for his discovery of deuterium, played a key role in developing the gaseous diffusion method for uranium isotope separation. nuclearmuseum.orgnobelprize.orgwikipedia.org

In the post-war era, research in uranyl chemistry became more widespread, with significant contributions from national laboratories and universities around the world. These research efforts have focused on various aspects of uranyl chemistry, from fundamental coordination studies to applications in nuclear technology and environmental science.

The development of advanced analytical techniques has enabled more detailed characterization of uranyl compounds. For example, the application of X-ray photoelectron spectroscopy (XPS) has provided insights into the electronic structure and bonding in uranyl minerals and synthetic compounds. researchgate.net

More recently, research has focused on the synthesis and characterization of novel uranyl complexes with tailored properties. This includes the development of new ligands for the selective extraction of uranium and the study of the supramolecular chemistry of uranyl compounds. nih.govacs.org

Q & A

Q. What are the standard laboratory synthesis methods for dioxouranium(2+) dinitrate, and how do reaction parameters influence product purity?

Synthesis typically involves the reaction of uranyl nitrate with controlled counterion exchange or precipitation under acidic conditions. Key parameters include pH (maintained between 2–4 to prevent hydrolysis), temperature (ambient to 60°C), and nitrate ion concentration. Yield optimization requires iterative adjustment of molar ratios and monitoring via gravimetric analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing dioxouranium(2+) dinitrate?

  • UV-Vis Spectroscopy : Identifies electronic transitions in the uranyl ion (UO₂²⁺) at ~420 nm, with shifts indicating ligand coordination changes.
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms nitrate bonding geometry.
  • Infrared (IR) Spectroscopy : Detects nitrate symmetric/asymmetric stretching modes (1380–1450 cm⁻¹) and uranyl U=O vibrations (~900 cm⁻¹). Methodological rigor requires cross-validating results with titration data to rule out hydrolysis byproducts .

Q. How can researchers assess the stability of dioxouranium(2+) dinitrate in aqueous solutions under varying pH conditions?

Stability is evaluated through:

  • Potentiometric Titration : Measures pH-dependent speciation, identifying hydrolysis products like [(UO₂)₃(OH)₅]⁺.
  • Spectrophotometric Analysis : Tracks absorbance changes to quantify equilibrium constants for uranyl-nitrate complexes.
  • Conductivity Measurements : Monitors ionic strength shifts due to nitrate dissociation. Data interpretation should account for competing ligands (e.g., acetate) that alter stability constants .

Advanced Research Questions

Q. What methodological frameworks are suitable for modeling the speciation of dioxouranium(2+) dinitrate in environmental or biological systems?

Speciation studies combine:

  • Computational Chemistry : Density Functional Theory (DFT) calculates bond dissociation energies and optimizes geometries for UO₂²⁺-ligand complexes.
  • Experimental Validation : Synchrotron-based X-ray Absorption Spectroscopy (XAS) provides edge-energy data to refine computational models.
  • Statistical Software : Tools like PHREEQC integrate thermodynamic databases to predict speciation under redox gradients or ligand competition .

Q. How do organic ligands (e.g., carboxylates) influence the redox behavior of dioxouranium(2+) dinitrate, and what experimental designs quantify these interactions?

  • Electrochemical Methods : Cyclic voltammetry measures reduction potentials (e.g., U(VI) → U(IV)) in ligand-rich environments.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) between uranyl and ligands.
  • High-Pressure Liquid Chromatography (HPLC) : Separates and identifies metastable complexes. Contradictions in stability constants (e.g., acetate vs. nitrate dominance) must be resolved through pH-controlled competitive binding assays .

Q. What strategies address discrepancies in reported stability constants for uranyl-nitrate complexes across literature studies?

  • Meta-Analysis : Systematically compare datasets from peer-reviewed studies, noting ionic strength, temperature, and instrumentation differences.
  • Standardization : Replicate experiments using IUPAC-recommended buffer systems and reference ligands (e.g., ClO₄⁻ for non-coordinating conditions).
  • Error Propagation Modeling : Apply Monte Carlo simulations to assess uncertainty in spectrophotometric or potentiometric measurements .

Methodological Considerations

Q. How can researchers design experiments to differentiate between inner- and outer-sphere complexes in dioxouranium(2+) dinitrate systems?

  • Extended X-ray Absorption Fine Structure (EXAFS) : Resolves bond distances to distinguish direct (inner-sphere) vs. solvent-mediated (outer-sphere) ligand coordination.
  • Nuclear Magnetic Resonance (NMR) : ¹⁷O NMR detects exchange kinetics between free and bound nitrate ions.
  • Raman Spectroscopy : Band splitting in nitrate vibrations indicates symmetry changes due to direct uranyl interaction .

Q. What advanced data analysis techniques reconcile conflicting results in uranyl-nitrate complexation studies?

  • Multivariate Analysis : Principal Component Analysis (PCA) identifies hidden variables (e.g., trace impurities) affecting reproducibility.
  • Machine Learning : Train models on historical stability constant datasets to predict outliers or systemic errors.
  • Collaborative Reproducibility Frameworks : Share raw data via platforms like Zenodo to enable cross-lab validation .

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